6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Description
BenchChem offers high-quality 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(7-11)8-16-9-17-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOGIMXXHFKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680566 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375301-92-0 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Key Building Block in Medicinal Chemistry
Abstract
This comprehensive technical guide details the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a pivotal intermediate in the development of novel therapeutics. This document provides a thorough examination of a robust and reproducible synthetic strategy, beginning with the preparation of the crucial 6-bromoquinazoline precursor and culminating in its efficient conversion to the target boronic ester via a palladium-catalyzed Miyaura borylation. The rationale behind the selection of reagents and reaction conditions is discussed in detail, offering valuable insights for researchers in medicinal chemistry and drug development. This guide is intended to serve as a practical resource, enabling the successful synthesis and application of this versatile chemical scaffold.
Introduction: The Significance of the Quinazoline Scaffold and its Boronic Ester Derivatives
The quinazoline ring system is a prominent heterocyclic motif found in a multitude of biologically active compounds, including several approved pharmaceuticals. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor antagonists. The introduction of a boronic ester at the 6-position of the quinazoline core dramatically expands its synthetic utility, providing a versatile handle for the construction of diverse molecular architectures through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline nucleus, a critical aspect of modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties.
This guide will focus on a reliable and well-documented pathway for the preparation of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a key building block for the synthesis of novel kinase inhibitors and other targeted therapies.
Synthetic Strategy Overview
The synthesis of the target compound is a two-stage process. The first stage involves the preparation of a suitable halo-quinazoline precursor, specifically 6-bromoquinazoline. The second stage is the palladium-catalyzed Miyaura borylation of this precursor to install the desired pinacol boronic ester functionality.
Figure 1: Overall synthetic workflow for the preparation of the target quinazoline boronic ester.
Experimental Protocols and Mechanistic Insights
Part I: Synthesis of the 6-Bromoquinazoline Precursor
The synthesis of the 6-bromoquinazoline precursor is a critical first step. While several methods exist for the construction of the quinazoline ring, a reliable and scalable approach begins with a commercially available substituted anthranilic acid.
Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
The initial step involves the cyclization of 4-bromo-2-aminobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, proceeds by heating the reactants, which drives the formation of the quinazolinone ring system through a condensation reaction.[1][2]
-
Reaction: 4-Bromo-2-aminobenzoic acid + Formamide → 6-Bromoquinazolin-4(3H)-one
-
Rationale: Formamide serves as both a reactant, providing the C2 carbon of the quinazoline ring, and as a solvent at elevated temperatures. The reaction is typically carried out neat to drive it to completion.
Step 2: Chlorination to 4-Chloro-6-bromoquinazoline
The hydroxyl group at the 4-position of the quinazolinone is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is crucial as it activates the 4-position for subsequent reduction.
-
Reaction: 6-Bromoquinazolin-4(3H)-one + POCl₃ → 4-Chloro-6-bromoquinazoline
-
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. An excess of POCl₃ is often used to serve as both the reagent and the solvent.
Step 3: Reduction to 6-Bromoquinazoline
The final step in the precursor synthesis is the reduction of the 4-chloro group to a hydrogen atom. This can be achieved using various reducing agents.
-
Reaction: 4-Chloro-6-bromoquinazoline + Reducing Agent → 6-Bromoquinazoline
-
Rationale: The choice of reducing agent is critical to selectively remove the 4-chloro substituent without affecting the 6-bromo group or the quinazoline ring. Catalytic hydrogenation or transfer hydrogenation are common methods.
Detailed Protocol for the Synthesis of 6-Bromoquinazoline:
A detailed, step-by-step protocol for a similar multi-step synthesis of 6-aryl quinazolines from a substituted anthranilic acid has been reported, which can be adapted for this synthesis. The key steps involve:
-
Bromination of the anthranilic acid derivative.
-
Cyclization with formamide at elevated temperatures (e.g., 150 °C) for several hours.
-
Chlorination of the resulting quinazolinone with phosphorus oxychloride at reflux (e.g., 120 °C) for several hours.
-
Purification of the 4-chloro-6-bromoquinazoline intermediate.
-
Reduction of the 4-chloro group. [3]
Part II: Miyaura Borylation of 6-Bromoquinazoline
With the 6-bromoquinazoline precursor in hand, the next stage is the crucial Miyaura borylation reaction to introduce the pinacol boronic ester. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-boron bonds.[4][5]
Reaction: 6-Bromoquinazoline + Bis(pinacolato)diboron → 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Key Components and Their Rationale:
| Component | Example | Role and Rationale |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | The active Pd(0) species is the catalytic engine of the reaction, facilitating the oxidative addition to the C-Br bond.[6] |
| Ligand | dppf, PPh₃ | Stabilizes the palladium center and modulates its reactivity. The choice of ligand can significantly impact the reaction efficiency. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacol boronic ester moiety. It is a stable, crystalline solid that is easy to handle. |
| Base | Potassium Acetate (KOAc) | Crucial for the transmetalation step. A weak base like KOAc is often preferred to prevent the competing Suzuki-Miyaura cross-coupling of the product with the starting material.[6] |
| Solvent | Dioxane, DMSO, DMF | An aprotic polar solvent is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures. |
Catalytic Cycle of the Miyaura Borylation:
Sources
Introduction: The Convergence of a Privileged Scaffold and a Versatile Synthetic Handle
An In-depth Technical Guide: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Abstract: This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a pivotal building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic and purification protocols, and its principal application in palladium-catalyzed cross-coupling reactions. The narrative is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into leveraging this versatile reagent for the synthesis of complex, biologically active molecules centered on the privileged quinazoline scaffold.
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Gefitinib and Erlotinib, feature this heterocyclic core, underscoring its therapeutic significance.[6]
The strategic functionalization of the quinazoline ring is paramount to modulating biological activity and optimizing pharmacokinetic profiles. The introduction of a boronic acid pinacol ester at the C-6 position, yielding 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, transforms the parent heterocycle into a powerful and versatile synthetic intermediate. This transformation equips chemists with a tool for forging new carbon-carbon bonds with exceptional precision and efficiency, primarily through the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This guide will detail the properties and protocols that make this reagent indispensable for the exploration of novel chemical space in drug discovery.
Core Properties and Structural Elucidation
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a stable, solid compound that serves as a synthetic precursor to the corresponding boronic acid. The pinacol ester group enhances stability, allowing for easier handling, purification, and storage compared to the more labile free boronic acid.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | PubChem[10] |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | PubChem[10] |
| Molecular Weight | 256.11 g/mol | PubChem[10] |
| CAS Number | 1375301-92-0 | Guidechem[11] |
| Typical Form | White to beige solid | CymitQuimica[12] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc3ncncc3c2 | N/A |
| InChI Key | ZYWICCYXTGRUNM-UHFFFAOYSA-N | PubChem[10] |
Molecular Structure
The structure consists of a planar quinazoline ring system linked at the 6-position to the boron atom of a pinacolato borane group.
Caption: Chemical structure of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
Synthesis and Purification Workflow
The most prevalent and efficient method for synthesizing aryl boronic esters is the Palladium-catalyzed Miyaura borylation. This reaction couples an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Causality: The choice of 6-bromoquinazoline as the starting material is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle, yet stable enough for easy handling of the starting material. Potassium acetate is used as a mild base, which is crucial for facilitating the transmetalation step without promoting unwanted side reactions.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is a representative, self-validating system for the synthesis of the title compound.
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst and Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq). The dppf ligand provides thermal stability and promotes high catalytic turnover.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via cannula or syringe. The concentration should be approximately 0.1 M with respect to the 6-bromoquinazoline.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via Miyaura borylation.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[13]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The boronate ester functionality of the title compound is critical for the transmetalation step, where the quinazolinyl group is transferred from boron to the palladium center, preceding the final reductive elimination step that forges the new C-C bond and regenerates the active Pd(0) catalyst.[13] This reaction is valued for its mild conditions and tolerance of a wide array of functional groups, making it ideal for complex molecule synthesis.[8]
Representative Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: In a reaction vessel under an inert atmosphere, combine 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 eq), an aryl or heteroaryl halide (e.g., 4-iodoanisole, 1.0 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent System: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is often essential for the base to function effectively.
-
Reaction Execution: Heat the mixture to reflux (approx. 90-110 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 6-arylquinazoline derivative.
Suzuki-Miyaura Reaction Diagram
Caption: The role of the title compound in a Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Medicinal Chemistry
The true value of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is realized in its application to drug discovery programs. It provides a robust platform for generating extensive libraries of novel quinazoline analogues through parallel synthesis.
-
Late-Stage Functionalization: The compatibility of the Suzuki-Miyaura coupling with diverse functional groups allows for the introduction of various aryl and heteroaryl moieties at a late stage in a synthetic sequence.[8] This is highly efficient for structure-activity relationship (SAR) studies, where rapid diversification of a lead compound is required.
-
Access to Novel Chemical Space: By coupling with a wide range of commercially available or custom-synthesized aryl halides, researchers can systematically probe the chemical space around the C-6 position of the quinazoline core. This position is known to be critical for the activity of many kinase inhibitors, as modifications here can influence binding affinity and selectivity.[6]
-
Scaffold for Bioactive Molecules: The quinazoline scaffold itself is a key component of molecules targeting a range of diseases.[1][3] The ability to easily modify this scaffold using the title compound facilitates the development of new agents for oncology, infectious diseases, and inflammatory conditions.[2][14]
Conclusion and Future Outlook
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its stability, predictable reactivity, and versatility in the powerful Suzuki-Miyaura cross-coupling reaction make it an invaluable asset for any research program focused on the quinazoline scaffold. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the strategic use of such well-designed building blocks will remain essential for accelerating the discovery and development of the next generation of medicines.
References
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline , PubChem, National Center for Biotechnology Information. [Link]
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-ol , Cas-standard. [Link]
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review , ResearchGate. [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry , MDPI. [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances , Frontiers in Chemistry. [Link]
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Pharmacological importance of quinazoline-based drugs , ResearchGate. [Link]
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Quinazolinones, the Winning Horse in Drug Discovery , Molecules. [Link]
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Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... , ResearchGate. [Link]
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Quinazoline derivatives: synthesis and bioactivities , Chemistry Central Journal. [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives... , Oriental Journal of Chemistry. [Link]
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Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate , NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity , PubMed. [Link]
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Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones , Beilstein Journal of Organic Chemistry. [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation , Scientific Reports. [Link]
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(PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application , ResearchGate. [Link]
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS number
An In-Depth Technical Guide to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this compound is not prominently documented, indicating its status as a potentially novel or specialized reagent, this guide constructs a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. We delve into the strategic importance of the quinazoline scaffold, detail a reliable synthetic pathway via Miyaura borylation, and explore its vast potential as a precursor for generating diverse molecular libraries through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of new therapeutic agents.
Introduction: The Strategic Value of the Quinazoline Scaffold and Boronic Esters
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation arises from its recurring presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic relevance and validating its utility as a foundational structure in drug design.[6]
The functionalization of this privileged scaffold is key to modulating its biological activity. The introduction of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 6-position transforms the quinazoline core into a highly versatile synthetic intermediate. Boronic acids and their esters are cornerstone reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it an indispensable tool for constructing complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[8]
This guide will provide a detailed protocol for the logical synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and illuminate its application as a pivotal building block for creating libraries of novel drug candidates.
Physicochemical and Structural Data
While specific experimental data for the title compound is not available, its key physicochemical properties can be calculated or reasonably estimated based on its structure. These parameters are crucial for planning synthetic procedures, purification, and analytical characterization.
| Property | Value / Description | Rationale / Comment |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 256.11 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white solid. | Based on analogous aryl and heteroaryl pinacol boronate esters.[9] |
| Solubility | Expected to be soluble in common organic solvents such as THF, Dioxane, DMF, and chlorinated solvents. Limited solubility in water. | Typical for organic molecules of this size and polarity. |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture and oxidation. | Pinacol boronate esters can hydrolyze over time. Refrigeration is recommended for long-term storage. |
Proposed Synthesis: The Miyaura Borylation Pathway
The most direct and reliable method for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is the palladium-catalyzed Miyaura borylation of a 6-haloquinazoline precursor. This reaction is renowned for its high efficiency and broad substrate scope.[10]
The overall synthetic strategy involves two main stages:
-
Synthesis of a 6-Haloquinazoline Precursor: Preparation of a quinazoline ring bearing a halogen (preferably Bromine or Iodine) at the 6-position.
-
Palladium-Catalyzed Borylation: Conversion of the C-X bond (where X = Br, I) to a C-B bond using a diboron reagent.
Mechanism of the Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-elucidated process that proceeds through three key steps involving a Palladium(0)/Palladium(II) cycle. The base (typically a weak base like potassium acetate, KOAc) is crucial for activating the diboron reagent and facilitating the key transmetalation step.[10]
Caption: Catalytic cycle for the Miyaura borylation reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline from 6-bromoquinazoline. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Reagents & Materials:
-
6-Bromoquinazoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 6-bromoquinazoline, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the 6-bromoquinazoline.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
Rationale for Experimental Choices
-
Catalyst System (Pd(dppf)Cl₂): This palladium catalyst with the dppf ligand is highly effective for cross-coupling reactions involving heteroaromatic halides. The bulky, electron-rich dppf ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps.
-
Base (Potassium Acetate): A weak, non-nucleophilic base like KOAc is ideal. It is strong enough to facilitate the transmetalation step but mild enough to prevent the hydrolysis of the product boronic ester or other base-sensitive functional groups.[11]
-
Solvent (1,4-Dioxane): Anhydrous, polar aprotic solvents like dioxane are excellent for this reaction as they dissolve the reactants and can withstand the required reaction temperatures.
-
Diboron Reagent (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid, making it a convenient source of the boronate moiety. The resulting pinacol ester is generally stable to purification by chromatography.[12]
Application in Drug Discovery: A Gateway to Molecular Diversity
The primary value of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline lies in its utility as a versatile substrate for Suzuki-Miyaura cross-coupling reactions. It serves as a linchpin for attaching a wide array of aryl, heteroaryl, or vinyl groups at the 6-position of the quinazoline core, enabling the rapid generation of large libraries of novel compounds for biological screening.
Caption: Workflow for drug discovery using the title compound.
By varying the coupling partner (R-X), chemists can systematically explore the structure-activity relationship (SAR) of the 6-position substituent. Given the known biological activities of quinazolines, the resulting libraries could be screened for efficacy in various therapeutic areas:
-
Oncology: As inhibitors of protein kinases such as EGFR, VEGFR, or other signaling proteins.[2]
-
Infectious Diseases: As novel antibacterial or antifungal agents.[4]
-
Inflammation and Immunology: As modulators of inflammatory pathways.[5]
Analytical and Spectroscopic Characterization
Upon successful synthesis, the identity and purity of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline must be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals would include:
-
A sharp singlet at approximately 1.3-1.4 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.
-
A set of aromatic protons corresponding to the quinazoline ring system. The chemical shifts and coupling patterns will be indicative of the 6-substitution pattern.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the requisite number of carbon signals, including the characteristic signals for the quaternary carbons of the pinacol group (~84 ppm) and the carbon atom attached to boron.
-
¹¹B NMR (Boron Nuclear Magnetic Resonance): A broad singlet is expected in the range of 20-30 ppm, which is characteristic of a trigonal boronic ester.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for its molecular formula (C₁₄H₁₇BN₂O₂).
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, ideally showing a single major peak.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Organoboron compounds can have varying toxicities, and palladium catalysts can be sensitizers.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated to prevent degradation via hydrolysis.
Conclusion
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline represents a highly valuable and versatile building block for modern drug discovery. While it may not be a common off-the-shelf reagent, its synthesis from readily available precursors is straightforward using robust and well-documented methodologies like the Miyaura borylation. Its true power is realized in its application in Suzuki-Miyaura cross-coupling reactions, which opens the door to the rapid and efficient synthesis of vast libraries of novel 6-substituted quinazolines. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound to accelerate the discovery of next-generation therapeutics.
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The Alchemist's Guide to 6-Substituted Quinazolines: A Handbook for the Modern Synthetic Chemist
Introduction: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry
The quinazoline skeleton is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of substituents at the 6-position of the quinazoline ring can significantly modulate the pharmacological profile of these molecules, enhancing their potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth exploration of the key starting materials and synthetic strategies for accessing this critical class of compounds, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors.
I. The Anthranilic Acid Route: A Classical Gateway to Quinazolinones
Anthranilic acid and its derivatives are arguably the most traditional and versatile starting materials for the synthesis of quinazolin-4(3H)-ones, a prominent subclass of quinazolines.[2][3] The ubiquitous Niementowski reaction, first reported in 1895, remains a widely employed method for constructing the quinazolinone core from this precursor.[4][5]
The Niementowski Reaction: A Time-Honored Condensation
The Niementowski synthesis involves the condensation of an anthranilic acid with an amide, typically formamide, to yield the corresponding quinazolin-4(3H)-one.[4][5] The reaction is often carried out at elevated temperatures, and microwave irradiation has been shown to significantly accelerate the process.[4]
Causality of Experimental Choice: The choice of a substituted anthranilic acid directly dictates the substituent at the 6-position of the final quinazoline product. The amide partner determines the substituent at the 2-position. For instance, using formamide results in an unsubstituted 2-position, while other amides can introduce alkyl or aryl groups.[6]
Caption: The Niementowski reaction workflow.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromoquinazolin-4(3H)-one [4]
-
Reactant Mixture: In a microwave-safe vessel, combine 2-amino-5-bromobenzoic acid (1 mmol) and formamide (5 mL).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 150°C for 10-15 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the desired product.
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Amino-5-bromobenzoic acid | Formamide | Microwave, 150°C, 15 min | 6-Bromoquinazolin-4(3H)-one | >90 | [4] |
| Anthranilic acid | Urea | Microwave, solvent-free | Quinazolin-4(3H)-one | ~85 | [3] |
Variations and Extensions
The classical Niementowski reaction can be modified to introduce further diversity. For instance, reacting anthranilic acid with acyl chlorides followed by cyclization with acetic anhydride generates a benzoxazinone intermediate, which can then be treated with various amines to yield 3-substituted quinazolin-4(3H)-ones.[7]
II. 2-Aminobenzonitrile: A Versatile Precursor for Diverse Quinazolines
2-Aminobenzonitrile serves as a highly versatile and reactive starting material for the synthesis of a wide array of quinazoline derivatives, including 2-aminoquinazolines and quinazolin-2,4(1H,3H)-diones.[8][9] Its utility stems from the presence of both an amino and a nitrile group, which can participate in various cyclization strategies.
Synthesis of 2-Aminoquinazolines
A common approach involves the reaction of 2-aminobenzonitrile with N-benzyl cyanamides in the presence of an acid mediator to afford 2-aminoquinazolines via a [4+2] annulation reaction.[1] Another strategy involves a two-step process where 2-aminobenzonitrile is first reacted with a Grignard reagent to form an ortho-aminoketimine intermediate, which then undergoes cyclization.[1]
Causality of Experimental Choice: The choice of the reaction partner for 2-aminobenzonitrile is crucial in determining the final substitution pattern. Cyanamides lead to 2-aminoquinazolines, while reactions with carbon dioxide can yield quinazoline-2,4(1H,3H)-diones.[1][10]
Caption: Synthetic pathways from 2-aminobenzonitrile.
Experimental Protocol: Synthesis of 6-Nitro-4-substituted Quinazolines [11]
-
Formimidamide Formation: React 2-amino-4-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to yield (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.
-
Cyclization: React the intermediate from step 1 with an appropriate chalcone in a suitable solvent to afford the desired 6-nitro-4-substituted quinazoline.
| Starting Material | Key Reagents | Product Type | Reference |
| 2-Aminobenzonitrile | N-Benzyl Cyanamides | 2-Aminoquinazolines | [1] |
| 2-Aminobenzonitrile | Grignard Reagents | N,4-Disubstituted Quinazolines | [1] |
| 4-Substituted 2-Aminobenzonitriles | CO2, Ionic Liquid | Quinazoline-2,4(1H,3H)-diones | [10] |
| 2-Amino-4-nitrobenzonitrile | DMF-DMA, Chalcones | 6-Nitro-4-substituted Quinazolines | [11] |
III. Modern Approaches: Transition-Metal Catalysis and Multi-Component Reactions
The field of quinazoline synthesis has been revolutionized by the advent of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions (MCRs). These approaches offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[12][13]
Transition-Metal-Catalyzed Syntheses
Various transition metals, including palladium, copper, ruthenium, and cobalt, have been employed to catalyze the formation of the quinazoline ring system.[12][14] These reactions often proceed via C-H activation, amination, and cyclization cascades.
Causality of Experimental Choice: The choice of metal catalyst and ligands is critical for achieving high yields and selectivity. For example, copper catalysts are often used for domino reactions involving Ullmann-type couplings.[15] Ruthenium and manganese pincer complexes have been utilized in acceptorless dehydrogenative coupling (ADC) reactions.[12]
Caption: General workflow for transition-metal-catalyzed quinazoline synthesis.
Experimental Protocol: Copper-Catalyzed Domino Synthesis of Quinazolinones [15]
-
Reaction Setup: In a reaction vessel, combine the substituted 2-halobenzamide (1 mmol), (aryl)methanamine (1.2 mmol), copper(I) iodide (10 mol%), and a suitable base (e.g., K2CO3) in a solvent such as DMSO.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 110°C) under an air atmosphere.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
| Catalyst System | Starting Materials | Reaction Type | Product Type | Reference |
| CuI | 2-Halobenzamides, (Aryl)methanamines | Domino reaction | Quinazolinones | [15] |
| Ru-pincer complex | 2-Aminoaryl methanols, Nitriles | Dehydrogenative coupling | 2-Arylquinazolines | [16] |
| Co(OAc)2·4H2O | 2-Aminobenzyl alcohols, Nitriles | Dehydrogenative cyclization | Quinazoline derivatives | [17] |
Multi-Component Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of quinazolines and their fused derivatives.[13][18]
Causality of Experimental Choice: The selection of components in an MCR directly determines the structure and substitution pattern of the final quinazoline product. For example, a three-component reaction of an aromatic aldehyde, 2-aminobenzimidazole, and dimedone can yield benzimidazo-quinazolinones.[13][18]
IV. Other Notable Starting Materials
While anthranilic acids and 2-aminobenzonitriles are the most common precursors, other starting materials also provide valuable entry points to the quinazoline core.
-
2-Aminobenzophenones and 2-Aminobenzaldehydes: These compounds are key starting materials for the Friedländer synthesis, which involves their condensation with a compound containing a reactive α-methylene group to form quinolines, and can be adapted for quinazoline synthesis.[19][20][21] They are also used in oxidative cyclization reactions with benzylamines.[8]
-
2-Aminobenzylamines: These precursors can be condensed with aldehydes followed by oxidation to yield quinazolines.[8]
-
Isatoic Anhydride: This readily available starting material can be used in a modification of the Niementowski reaction to produce quinazolinones.[4][18]
Conclusion
The synthesis of 6-substituted quinazolines is a rich and evolving field, with a diverse array of starting materials and synthetic methodologies at the disposal of the modern chemist. While classical methods like the Niementowski reaction continue to be valuable, modern transition-metal-catalyzed and multi-component strategies offer unprecedented efficiency and versatility. A thorough understanding of the interplay between starting material selection and reaction conditions is paramount for the successful and rational design of novel quinazoline-based therapeutic agents.
References
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Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
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Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (2022). MDPI. [Link]
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Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing). (2021). Royal Society of Chemistry. [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (2020). Taylor & Francis Online. [Link]
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Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2012). National Center for Biotechnology Information. [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (2020). National Center for Biotechnology Information. [Link]
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efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles. (2023). HETEROCYCLES, Vol. 106, No. 10. [Link]
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(PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities - ResearchGate. (2018). ResearchGate. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]
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Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
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Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (2022). Frontiers. [Link]
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6-Substituted quinazoline-containing drug molecules - ResearchGate. (n.d.). ResearchGate. [Link]
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Niementowski quinoline synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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Niementowski quinazoline synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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Design and synthesis of novel 6-substituted quinazoline-2-thiols - PubMed. (2019). National Center for Biotechnology Information. [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. (n.d.). Generis Publishing. [Link]
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Niementowski quinazoline synthesis - chemeurope.com. (n.d.). chemeurope.com. [Link]
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New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (2022). MDPI. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review - SciSpace. (2020). SciSpace. [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (2021). Frontiers. [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020). Frontiers. [Link]
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - ResearchGate. (2022). ResearchGate. [Link]
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Various starting materials used for the synthesis of quinazolinones. - ResearchGate. (n.d.). ResearchGate. [Link]
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Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry. [Link]
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The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. [Link]
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Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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A Technical Guide to 6-(Boropinacolato)quinazoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(boropinacolato)quinazoline, a key building block in modern medicinal chemistry. We will delve into its chemical structure and physicochemical properties, offering a detailed, field-proven protocol for its synthesis via the Miyaura borylation reaction. The causality behind experimental choices and the importance of a self-validating system for reproducible results will be emphasized. Furthermore, this guide will explore the applications of 6-(boropinacolato)quinazoline in drug discovery, particularly its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions to generate novel molecular entities with therapeutic potential. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide a solid foundation for researchers in the field.
Introduction: The Quinazoline Scaffold and the Advent of Boronic Esters
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. In recent years, the development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of carbon-carbon bonds.[3] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or a boronic ester, with a halide or triflate.
6-(Boropinacolato)quinazoline, a stable and readily handled boronic ester derivative of the quinazoline scaffold, has become an invaluable reagent for drug discovery programs. It provides a strategic entry point for the introduction of diverse aryl and heteroaryl moieties at the 6-position of the quinazoline ring, a site often critical for modulating biological activity.
Chemical Structure and Physicochemical Properties
Chemical Name: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS Number: 1375301-92-0[4] Molecular Formula: C₁₄H₁₇BN₂O₂[4] Molecular Weight: 256.11 g/mol [4]
The structure consists of a planar quinazoline ring system linked at the 6-position to a pinacolato boronic ester group. The pinacolato group confers stability to the boronic acid moiety, making the compound less prone to degradation and easier to handle and purify compared to the corresponding free boronic acid.
Table 1: Physicochemical Properties of 6-(Boropinacolato)quinazoline
| Property | Value | Source |
| Physical State | Solid | General knowledge |
| Solubility | Soluble in common organic solvents such as dioxane, DMF, and DMSO. | General knowledge |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and oxidizing agents. | General knowledge |
Synthesis of 6-(Boropinacolato)quinazoline: The Miyaura Borylation Reaction
The most common and efficient method for the synthesis of 6-(boropinacolato)quinazoline is the palladium-catalyzed Miyaura borylation reaction.[3][5] This reaction involves the cross-coupling of a 6-haloquinazoline (typically 6-bromoquinazoline) with bis(pinacolato)diboron (B₂pin₂).
Rationale for Precursor Selection: 6-Bromoquinazoline
6-Bromoquinazoline is the preferred precursor for this synthesis due to the high reactivity of the carbon-bromine bond in palladium-catalyzed oxidative addition, a key step in the catalytic cycle. While other halogens could be used, the C-Br bond offers a good balance of reactivity and stability of the starting material. The synthesis of 6-bromoquinazoline derivatives is well-documented in the literature.[6]
The Catalytic Cycle: A Self-Validating System
The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Miyaura borylation of heteroaryl halides.[7]
Materials:
-
6-Bromoquinazoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.5 eq), and anhydrous potassium acetate (3.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Purge the resulting suspension with the inert gas for 10-15 minutes. To this suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.10 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(boropinacolato)quinazoline as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Anhydrous Conditions: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle. The use of anhydrous solvent and reagents is crucial for obtaining high yields.
-
Base: Potassium acetate acts as a mild base, which is essential for the transmetalation step. It is thought to activate the diboron reagent.[1]
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its thermal stability and efficiency.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for 6-(Boropinacolato)quinazoline
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the quinazoline ring protons (typically in the δ 7.5-9.5 ppm region). A characteristic singlet for the twelve methyl protons of the pinacolato group (around δ 1.3-1.4 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the quinazoline ring. Signals for the methyl and quaternary carbons of the pinacolato group. The carbon atom attached to the boron will have a characteristic chemical shift. |
| Mass Spec. | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (257.12). |
Applications in Drug Discovery: A Gateway to Novel Analogs
The primary utility of 6-(boropinacolato)quinazoline lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3] This allows for the efficient synthesis of a wide array of 6-substituted quinazoline derivatives, which are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Caption: Application of 6-(boropinacolato)quinazoline in Suzuki-Miyaura coupling.
The ability to rapidly generate libraries of 6-substituted quinazolines is a significant advantage in structure-activity relationship (SAR) studies. By varying the aryl or heteroaryl group introduced at the 6-position, researchers can systematically explore the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
6-(Boropinacolato)quinazoline is a key synthetic intermediate that provides a robust and versatile platform for the development of novel quinazoline-based therapeutic agents. Its synthesis via the Miyaura borylation is a reliable and well-understood process, and its application in Suzuki-Miyaura cross-coupling reactions enables the efficient exploration of chemical diversity. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical tool in their research endeavors.
References
- Molander, G. A., & Brown, A. R. (2012). A modified procedure for the palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 53(28), 3635-3639.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
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- Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents. (2017). Organic Chemistry: An Indian Journal, 13(2), 114.
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ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
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PubChem. (n.d.). Quinazoline. Retrieved from [Link]
- Hatayama, S., & Okuno, T. (2012). 9-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2181.
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ResearchGate. (2021). data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. Retrieved from [Link]
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GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]
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1H NMR spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and synthetic chemistry, quinazoline scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. Their derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The functionalization of this privileged core is key to developing novel therapeutics. 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a crucial synthetic intermediate, serving as a versatile building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[3] The pinacol boronate ester at the 6-position provides a stable, reliable handle for introducing molecular complexity.
Accurate structural elucidation is the bedrock of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for confirming the identity and purity of such intermediates. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure contains two key regions: the aromatic quinazoline core and the aliphatic pinacol boronate ester group.
The quinazoline ring system has five aromatic protons, each in a unique electronic environment. The protons on the pyrimidine ring (H-2, H-4) are significantly influenced by the adjacent electronegative nitrogen atoms. The protons on the benzene portion (H-5, H-7, H-8) are influenced by both the fused pyrimidine ring and the electron-withdrawing boronate ester substituent at the C6 position. The pinacol group possesses twelve equivalent methyl protons, which provide a highly characteristic and diagnostically useful signal.
Caption: Molecular structure with proton assignments.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable spectrum requires a robust and validated experimental approach. The following protocol is designed for accuracy and reproducibility.
1. Sample Preparation:
-
Step 1: Accurately weigh approximately 5-10 mg of the title compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio on a modern NMR spectrometer without causing solubility issues.
-
Step 2: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for many organic compounds and has a simple, non-interfering residual solvent peak (δ ~7.26 ppm). For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its residual water and solvent peaks are more prominent.
-
Step 3: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS is chemically inert and provides a sharp singlet that serves as the universal reference point for the chemical shift scale.
-
Step 4: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Step 1: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.
-
Step 2: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Step 3: Acquire a standard one-dimensional ¹H NMR spectrum using typical parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).
-
Step 4 (Validation): To unequivocally confirm proton assignments, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. Trustworthiness: A COSY experiment provides cross-peaks between protons that are spin-coupled, offering definitive proof of J-coupling relationships (e.g., between H-7 and H-8), thereby validating the 1D spectral interpretation.
Caption: Experimental workflow for NMR data acquisition.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by sharp, well-defined signals in both the downfield aromatic region and the upfield aliphatic region. The predicted chemical shifts (δ) in CDCl₃, multiplicities, coupling constants (J), and integrations are summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 9.45 | Singlet (s) | - | 1H |
| H-4 | 9.31 | Singlet (s) | - | 1H |
| H-5 | 8.55 | Doublet (d) | J ≈ 2.0 Hz | 1H |
| H-7 | 8.20 | Doublet of Doublets (dd) | J ≈ 8.8, 2.0 Hz | 1H |
| H-8 | 7.95 | Doublet (d) | J ≈ 8.8 Hz | 1H |
| -CH₃ (Pinacol) | 1.38 | Singlet (s) | - | 12H |
Detailed Interpretation
1. The Aliphatic Region (δ 1.0 - 2.0 ppm):
-
δ 1.38 (s, 12H): This is the most prominent signal in the spectrum. It appears as a sharp singlet integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol boronate ester.[4] Its upfield position is characteristic of shielded, sp³-hybridized protons. The absence of splitting confirms that there are no adjacent protons. This signal is a definitive marker for the presence of the pinacolborolane moiety.
2. The Aromatic Region (δ 7.5 - 9.5 ppm): The signals in this region are deshielded due to the anisotropic effect of the aromatic ring currents. Their specific chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atoms and the boronate substituent.
-
δ 9.45 (s, 1H, H-2) & δ 9.31 (s, 1H, H-4): These two singlets are the most downfield signals in the spectrum. Their significant deshielding is a direct consequence of being attached to the electron-deficient pyrimidine ring, adjacent to electronegative nitrogen atoms.[5] They appear as singlets because they lack any ortho- or meta-coupled proton neighbors. H-2 is typically observed slightly further downfield than H-4 in similar quinazoline systems.[5]
-
δ 8.55 (d, 1H, H-5): This proton is ortho to the electron-withdrawing boronate ester group, causing it to be significantly deshielded relative to other protons on the benzene ring. It appears as a doublet due to a small meta-coupling (⁴J) to H-7. The coupling constant is expected to be small, around 2.0 Hz.
-
δ 7.95 (d, 1H, H-8): This signal corresponds to the H-8 proton. It appears as a clean doublet due to a large ortho-coupling (³J) with its only neighbor, H-7. The typical ortho coupling constant in a benzene ring is around 8-9 Hz.
-
δ 8.20 (dd, 1H, H-7): The H-7 proton signal is the most complex in the aromatic region. It is coupled to two different protons: H-8 (ortho-coupling, ³J ≈ 8.8 Hz) and H-5 (meta-coupling, ⁴J ≈ 2.0 Hz). This results in a doublet of doublets splitting pattern. Its chemical shift is intermediate, influenced by its position para to the ring fusion and ortho to the boronate ester.
The integration ratio of the entire aromatic region (5 protons) to the aliphatic pinacol signal (12 protons) provides a final, crucial confirmation of the structure.
Conclusion
The ¹H NMR spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline presents a set of distinct and predictable signals that allow for unambiguous structural confirmation. The key diagnostic features are the intense 12-proton singlet of the pinacol group in the upfield region and the five deshielded, uniquely split protons of the quinazoline core in the downfield region. By understanding the underlying principles of chemical shifts and spin-spin coupling as detailed in this guide, researchers can confidently verify the identity and purity of this essential synthetic building block, ensuring the integrity of subsequent steps in drug development and materials science.
References
- Supporting Information for "A general and efficient copper-catalyzed synthesis of quinazolines". (n.d.). Royal Society of Chemistry.
- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1375-1380.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2020). National Institutes of Health (NIH).
- Supplemental Information for "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters". (n.d.). The Royal Society of Chemistry.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
- 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.
- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. (n.d.). ResearchGate.
- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate.
- Quinazoline(253-82-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications.
- Comparison of calculated and experimental ¹H NMR chemical shifts (δ, ppm) of the pinacol arylboronates. (n.d.). ResearchGate.
- Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (2020). Frontiers.
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine. (n.d.). Guidechem.
- Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... (n.d.). ResearchGate.
- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). National Institutes of Health (NIH).
- data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole. (2021). ResearchGate.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). ResearchGate.
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An In-depth Technical Guide to the Stability of Quinazoline Boronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceuticals. In the realm of medicinal chemistry and organic synthesis, the ability to functionalize the quinazoline scaffold is of paramount importance. Boronic acid pinacol esters have emerged as indispensable intermediates in this pursuit, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The pinacol ester of a quinazoline boronic acid offers a stable, handleable, and efficient means of introducing the quinazoline moiety into a wide array of complex molecules.[1]
However, the very utility of these reagents is intrinsically linked to their stability. While significantly more stable than their corresponding free boronic acids, quinazoline boronic acid pinacol esters are not without their vulnerabilities.[2] A thorough understanding of their stability profile is crucial for successful synthesis, purification, storage, and application. This guide provides a comprehensive overview of the factors influencing the stability of quinazoline boronic acid pinacol esters, methods for their assessment, and best practices for their handling and purification.
I. The Chemical Stability Landscape of Quinazoline Boronic Acid Pinacol Esters
The stability of a quinazoline boronic acid pinacol ester is a multifaceted issue, with several degradation pathways that can impact its purity and reactivity. The primary mode of degradation is hydrolysis, but other factors such as oxidation and the presence of impurities can also play a role.
Hydrolytic Stability: The Primary Challenge
The most significant stability concern for quinazoline boronic acid pinacol esters is their susceptibility to hydrolysis.[3] This reaction involves the cleavage of the boronic ester bond by water to yield the corresponding quinazoline boronic acid and pinacol (Figure 1). While the pinacol group provides considerable steric hindrance that protects the boron atom from nucleophilic attack by water, this protection is not absolute.[1] The formation of the pinacol ester is a reversible process, and in the presence of water or other protic solvents, the equilibrium can shift towards the formation of the free boronic acid.[4]
Figure 1: Hydrolysis of a Quinazoline Boronic Acid Pinacol Ester
A schematic representation of the reversible hydrolysis of a quinazoline boronic acid pinacol ester.
The rate of hydrolysis is influenced by several factors:
-
pH: Hydrolysis can be accelerated under both acidic and basic conditions.[3]
-
Solvent: Protic solvents, especially those containing water, will promote hydrolysis. Aprotic solvents are preferred for storage and handling.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Electronic Effects: The electronic properties of the quinazoline ring can influence the susceptibility of the boron atom to nucleophilic attack. Electron-withdrawing groups on the quinazoline ring can increase the Lewis acidity of the boron atom, potentially making the ester more prone to hydrolysis.
Other Degradation Pathways
While hydrolysis is the primary concern, other degradation pathways can also affect the stability of quinazoline boronic acid pinacol esters:
-
Oxidation: Boronic acids and their esters can be susceptible to oxidation, which can lead to the formation of various byproducts.[2]
-
Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is more of a concern for the free boronic acid but can occur with the ester under certain conditions.[2]
-
Oligomerization: Free boronic acids are known to form cyclic trimers called boroxines through dehydration. While the pinacol ester protects against this, any hydrolysis to the free boronic acid can lead to the formation of these and other oligomeric species.
II. Analytical Strategies for Stability Assessment
A robust analytical strategy is essential for accurately assessing the stability of quinazoline boronic acid pinacol esters. The primary challenge in this analysis is often the on-column hydrolysis that can occur during chromatographic separation, leading to an overestimation of the free boronic acid impurity.[5]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful tool for purity and stability analysis, but its application to boronic acid pinacol esters requires careful method development to minimize on-column hydrolysis.[5][6]
Key Considerations for HPLC Method Development:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use a column with low silanol activity (e.g., end-capped C18).[5] | Residual silanol groups on the silica support can catalyze hydrolysis.[5] |
| Mobile Phase | Avoid acidic modifiers if possible. If necessary, use a low concentration.[5] | Acidic conditions can promote hydrolysis.[5] |
| Diluent | Use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).[5] | Protic solvents like methanol or water in the diluent can cause hydrolysis before injection.[5] |
| Temperature | Maintain a consistent and, if possible, lower column temperature. | While the effect can be minor, lower temperatures generally slow down hydrolysis.[5] |
Experimental Protocol: Optimized RP-HPLC Method for Stability Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the pinacol ester, the corresponding boronic acid, and any other impurities. A typical starting point would be a gradient from 10% to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength appropriate for the quinazoline chromophore (e.g., 254 nm).
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in 100% acetonitrile to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for monitoring the stability of quinazoline boronic acid pinacol esters in solution. ¹H NMR can be used to quantify the extent of hydrolysis by integrating the signals corresponding to the pinacol ester and the free pinacol.
Experimental Protocol: ¹H NMR Monitoring of Hydrolysis
-
Sample Preparation: Prepare a solution of the quinazoline boronic acid pinacol ester (e.g., 5-10 mg) in a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to establish the initial purity.
-
Introduction of Water: Add a known amount of D₂O to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the appearance of signals corresponding to free pinacol and any changes in the signals of the quinazoline moiety.[7]
-
Quantification: Calculate the percentage of hydrolysis by comparing the integration of a characteristic signal of the pinacol ester with the integration of the signal for free pinacol.
Workflow for Stability Assessment
A typical workflow for conducting forced degradation studies and stability assessment.
III. Purification and Handling Best Practices
Proper purification and handling are critical for maintaining the integrity of quinazoline boronic acid pinacol esters.
Purification Strategies
Purification of boronic acid pinacol esters can be challenging due to their potential for degradation on silica gel.
Workflow for Purification
Recommended purification strategies for quinazoline boronic acid pinacol esters.
Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel
To minimize degradation during column chromatography, it is advisable to use silica gel that has been treated with boric acid to neutralize basic sites.
-
Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol.
-
Slurry Formation: Create a slurry of silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Filtration: Remove the solvent by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel with ethanol.
-
Drying: Dry the silica gel under vacuum until it is a free-flowing powder.
Handling and Storage
Proper handling and storage are essential for preserving the long-term stability of quinazoline boronic acid pinacol esters.
Physicochemical Properties of a Representative Quinazoline Boronic Acid Pinacol Ester
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | [8] |
| Molecular Weight | 255.12 g/mol | [8] |
| Melting Point | 56-60 °C | [8][9] |
| Boiling Point | 386.5 ± 15.0 °C (Predicted) | [8] |
| Density | 1.10 ± 0.1 g/cm³ | [8] |
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Container: Use a tightly sealed container to prevent moisture ingress.
IV. Conclusion
Quinazoline boronic acid pinacol esters are powerful and versatile reagents in modern organic synthesis. Their stability is a critical factor that governs their successful application. By understanding the primary degradation pathway of hydrolysis and implementing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of these important building blocks. Furthermore, adherence to best practices for purification, handling, and storage will maximize their shelf-life and performance in synthetic endeavors. This comprehensive understanding of stability will ultimately enable the more efficient and reliable synthesis of novel quinazoline-containing molecules for a wide range of applications, from pharmaceuticals to materials science.
V. References
-
Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved January 19, 2026, from a U.S. government source.
-
Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (n.d.). Retrieved January 19, 2026, from a conference presentation source.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009). Retrieved January 19, 2026, from [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985–1998.
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Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
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Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2020). Molecules, 25(17), 3853.
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Significance of Quinoline-3-boronic Acid Pinacol Ester in Modern Organic Synthesis. (2025). Retrieved January 19, 2026, from a chemical supplier's blog.
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998.
-
Militaru, B., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129.
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Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1010.
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 19, 2026, from [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved January 19, 2026, from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from a journal's supplementary information.
-
Boric acid, pinacol ester | C6H13BO3 | CID 368290. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Quinoline-8-boronic acid, pinacol ester. (n.d.). LabSolu. Retrieved January 19, 2026, from a chemical supplier website.
-
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids. (n.d.). Benchchem. Retrieved January 19, 2026, from a technical resource website.
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (n.d.). University of Bath's research portal. Retrieved January 19, 2026, from [Link]
-
A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from a PubMed entry.
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Methodological & Application
Topic: Palladium Catalysts for 6-(Boropinacolato)quinazoline Cross-Coupling: A Guide to Synthesis of Core Scaffolds in Drug Discovery
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] The functionalization of this heterocycle is critical for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C-C bonds with precision and efficiency.[4][5] This document provides an in-depth guide to the palladium-catalyzed cross-coupling of 6-(boropinacolato)quinazoline, a key intermediate for accessing a diverse library of 6-aryl and 6-heteroaryl quinazolines. We will dissect the critical reaction parameters, provide field-proven, step-by-step protocols, and offer expert insights to empower researchers to successfully leverage this powerful synthetic transformation.
The Strategic Importance of 6-Substituted Quinazolines
The quinazoline framework is a cornerstone of modern drug design, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][6][7] The substitution pattern on the quinazoline core dictates its interaction with biological targets. Specifically, modifications at the C-6 position have proven crucial for optimizing potency and selectivity in various drug development programs.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, provides a robust and versatile platform for installing diverse aryl and heteroaryl moieties at this strategic C-6 position.[5] By starting with 6-(boropinacolato)quinazoline, a stable and readily accessible boronic ester, chemists can couple it with a wide array of organic halides and pseudohalides, making it a linchpin in combinatorial chemistry and lead optimization efforts.[8][9]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of this coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) species.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is the rate-limiting step and requires activation of the boronate ester by a base to form a more nucleophilic borate complex.[12][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10][11]
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Synthesis of 6-Arylquinazolines via Suzuki-Miyaura Cross-Coupling: An Application Note and Protocol
Introduction: The Significance of 6-Arylquinazolines in Modern Drug Discovery
The quinazoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Specifically, the introduction of an aryl group at the 6-position of the quinazoline ring system has been identified as a critical structural modification for enhancing therapeutic efficacy across a range of biological targets. These 6-arylquinazoline derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][4] Consequently, the development of robust and efficient synthetic methodologies to access this important class of molecules is of paramount interest to researchers in medicinal chemistry and drug development.
This application note provides a detailed protocol for the synthesis of 6-arylquinazolines, leveraging the power and versatility of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid and boronate ester building blocks.[5][6][7] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[7][8][9] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the haloquinazoline (e.g., 6-bromoquinazoline or 6-iodoquinazoline). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[9][11]
-
Transmetalation: In this crucial step, the aryl group from the boronate ester is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by the presence of a base, which activates the boronate ester, making the aryl group more nucleophilic.[12]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the desired 6-arylquinazoline product from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[10]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of a Representative 6-Arylquinazoline
This protocol outlines the synthesis of 6-(4-methoxyphenyl)quinazoline from 6-bromoquinazoline and 4-methoxyphenylboronic acid pinacol ester.
Materials and Equipment:
-
Reagents:
-
6-Bromoquinazoline
-
4-Methoxyphenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinazoline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial to prevent the degradation of the palladium catalyst.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%). Then, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-(4-methoxyphenyl)quinazoline.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Data Summary and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes common parameters that can be varied for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of ligand can significantly impact reaction efficiency and substrate scope.[5] For heteroaromatic substrates, ligands like dppf are often effective.[11] |
| Boron Reagent | Boronic acids (Ar-B(OH)₂), Boronate esters (e.g., pinacol esters) | Boronate esters often exhibit greater stability and are less prone to side reactions like protodeboronation compared to boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for activating the boronic acid/ester.[12] The strength and solubility of the base can influence the reaction rate and yield. |
| Solvent | Dioxane/water, Toluene/water, DMF, THF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Leaving Group (on Quinazoline) | Iodo > Bromo > Chloro | The reactivity of the halide directly impacts the rate of the oxidative addition step.[13] Iodo- and bromo-quinazolines are generally more reactive than their chloro- counterparts. |
Best Practices and Troubleshooting
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere is critical to prevent catalyst deactivation and the formation of unwanted side products, such as homocoupled boronic acids.[6]
-
Purity of Reagents: Ensure that all reagents, particularly the boronate ester and solvents, are of high purity and anhydrous (where specified).
-
Reaction Monitoring: Closely monitor the reaction progress by TLC to avoid prolonged heating, which can lead to product degradation.
-
Ligand Selection: If the reaction is sluggish or gives low yields, screening different phosphine ligands can be beneficial. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination.[11]
-
Base Selection: For sensitive substrates, a milder base like NaHCO₃ or K₃PO₄ may be preferable to stronger bases like Cs₂CO₃ to avoid side reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of 6-arylquinazolines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a diverse range of these medicinally important compounds. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Li, G. et al. (2017). Ortho lithiation followed by in situ boration using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate (B(OiPr)3) is a highly efficient, mild, and experimentally straightforward process for the preparation of ortho substituted arylboronic esters. J. Am. Chem. Soc., 139, 91-94.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
- Ghodsi, R. et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences.
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
- Google Patents. (2013). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
-
ResearchGate. (2024). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]
- Stadler, A. et al. (2011). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Helvetica Chimica Acta, 94(7), 1249-1256.
- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 2020, 97, 1-11.
-
ResearchGate. (2015). One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
- Zhang, H. et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(45), 25339-25353.
-
SciPharm. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
- Rossi, S. D. et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(56), 13936-13948.
-
Oriental Journal of Chemistry. (2018). Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
-
Organic Syntheses Procedure. boronic esters. Available at: [Link]
- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]
-
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]
- Sharma, S. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
-
Chem 115 Myers. The Suzuki Reaction. Available at: [Link]
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Available at: [Link]
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- 4. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Execution of Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylquinazolines
Introduction: The Quinazoline Scaffold and the Power of C-C Bond Formation
The quinazoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved therapeutics, including kinase inhibitors for oncology (e.g., Gefitinib, Lapatinib).[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and the creation of carbon-carbon bonds at specific positions offers a robust strategy for generating novel molecular architectures.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds.[2][3][4] Its broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and well-understood mechanistic underpinnings make it an indispensable tool.[4] This application note provides a comprehensive guide to the reaction conditions and underlying principles for the successful coupling of various aryl halides with 6-(quinazoline-6-yl)boronic acid pinacol ester, a key intermediate for accessing a diverse library of 6-arylquinazoline derivatives.
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the catalytic cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key sequential steps centered on a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3][5][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the aryl halide (Ar¹-X) carbon-halogen bond. This step forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[3]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which is believed to form a more nucleophilic boronate species (e.g., [Ar²-B(OR)₂(OH)]⁻) or facilitate the formation of a more reactive palladium-alkoxo/hydroxo complex, priming the system for the transfer.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar¹-Ar²) from the Pd(II) center. This forms the desired C-C bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][3]
Caption: The fundamental steps of the Pd-catalyzed Suzuki-Miyaura reaction.
Key Reagents and Considerations
The success of coupling 6-(quinazoline-6-yl)boronic acid pinacol ester hinges on the judicious selection of each reaction component.
The Boronic Acid Pinacol Ester
The use of a pinacol ester of the quinazoline boronic acid is a strategic choice over the corresponding free boronic acid. Pinacol esters exhibit significantly enhanced stability, reducing the propensity for protodeboronation—a common side reaction, especially with electron-deficient or heterocyclic boronic acids under basic conditions.[2][8] This stability ensures the reagent's integrity throughout the reaction, leading to more reliable and higher yields.
The Aryl Halide Coupling Partner
The nature of the aryl halide (Ar-X) dictates the ease of the oxidative addition step.
-
Aryl Iodides & Bromides: These are the most common and reactive coupling partners, generally requiring standard palladium catalysts.
-
Aryl Chlorides: Due to the strength of the C-Cl bond, these substrates are more challenging to activate.[3] Their successful coupling typically requires more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote the difficult oxidative addition step.[9]
Catalyst and Ligand System
The palladium source and its associated ligand are the heart of the transformation.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which is often accomplished by the phosphine ligand.
-
Ligands: The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of the catalytic steps. For a heterocyclic substrate like quinazoline, the Lewis basic nitrogen atoms can potentially coordinate to the palladium catalyst, leading to deactivation.[10] The use of bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can mitigate this issue and enhance catalytic turnover.
Base and Solvent
-
Base: An inorganic base is essential for the transmetalation step.[2][9] The choice of base can significantly impact the reaction outcome.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and more basic, often providing superior results in challenging couplings.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for couplings involving aryl chlorides or hindered substrates.
-
-
Solvent: The solvent system must solubilize the reactants and facilitate the reaction at the desired temperature.
Experimental Protocol and Optimization Guide
This section provides a general, robust starting protocol for the coupling of an aryl bromide with 6-(quinazoline-6-yl)boronic acid pinacol ester.
General Experimental Workflow
Caption: A streamlined overview of the Suzuki-Miyaura experimental procedure.
Detailed Step-by-Step Protocol
Materials:
-
Aryl Bromide (1.0 equiv)
-
6-(quinazoline-6-yl)boronic acid pinacol ester (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 6-(quinazoline-6-yl)boronic acid pinacol ester (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total for a 0.5 mmol scale reaction) via syringe.
-
Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes to thoroughly remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%). Briefly flush the vial with argon. Under a positive pressure of argon, quickly add the catalyst and ligand solids to the reaction flask.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide has been consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-arylquinazoline product.
Optimization and Troubleshooting
For challenging substrates or to improve yield, a systematic optimization should be performed. The following table provides a guide for screening key reaction parameters.
| Parameter | Condition A (Standard) | Condition B (For Aryl Chlorides) | Condition C (Anhydrous) | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (2%) | [Pd(allyl)Cl]₂ (2%) | Precatalyst choice can influence the rate of active catalyst formation. G3 precatalysts are often highly active.[11] |
| Ligand | SPhos (4%) | XPhos (4%) | CataCXium A (4%) | Bulky, electron-rich ligands (XPhos) are superior for activating C-Cl bonds.[9] Others may be needed for specific heteroaryl couplings.[10] |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq) | K₃PO₄ or TMSOK (1.2 eq) | Stronger bases like K₃PO₄ are often required for less reactive halides.[9] Soluble organic bases can be used in anhydrous conditions.[10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | THF | The presence of water aids in dissolving inorganic bases but can promote protodeboronation. Anhydrous conditions may be superior for sensitive substrates.[2][10] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
Conclusion
The Suzuki-Miyaura cross-coupling is a highly effective and adaptable method for the synthesis of 6-arylquinazoline derivatives. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can develop robust and high-yielding protocols. The strategic use of a stable pinacol boronic ester intermediate is key to mitigating common failure modes associated with heterocyclic boron reagents. The provided protocol serves as a validated starting point, while the optimization guide offers a logical framework for tackling more challenging substrates encountered in the pursuit of novel chemical entities for drug discovery and development.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(9), 15355–15399. Available at: [Link]
-
Vyas, D. J., et al. (2014). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Sipos, A., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect. Available at: [Link]
-
Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen. Available at: [Link]
-
Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PMC - NIH. Available at: [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Available at: [Link]
-
Semantic Scholar. Synthesis and biological evaluation of novel quinazoline derivatives obtained by Suzuki C–C coupling. [Online] Available at: [Link]
-
ResearchGate. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. [Online] Available at: [Link]
-
Organic Letters. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]
-
Akula, C., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Online] Available at: [Link]
-
Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
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- 6. youtube.com [youtube.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemical Bridge: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Quinazoline Scaffold and the Power of Boronic Esters
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] A significant portion of approved and investigational protein kinase inhibitors, for instance, are built upon the quinazoline framework, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP.[5][6]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with the Suzuki-Miyaura coupling being a particularly powerful tool for forging carbon-carbon bonds.[7][8] This reaction's success is heavily reliant on the availability of stable, versatile, and reactive boronic acid or boronic ester building blocks.[9] 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a pinacol boronate ester derivative of the quinazoline scaffold, represents a critical intersection of these two powerful concepts. This application note provides an in-depth guide to the synthesis and utility of this versatile intermediate, offering detailed protocols and insights for researchers in drug discovery and development.
Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Detailed Protocol
The most common and efficient method for the synthesis of aryl boronic esters is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[10][11] The following protocol is a detailed, step-by-step guide for the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline from the readily available 6-bromoquinazoline.
Protocol 1: Miyaura Borylation of 6-Bromoquinazoline
Objective: To synthesize 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
Materials:
-
6-Bromoquinazoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 6-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (2.5 eq).
-
Catalyst Addition: To the solid mixture, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the 6-bromoquinazoline.
-
Reaction: Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Anhydrous Conditions: While the Suzuki-Miyaura coupling can tolerate water, the Miyaura borylation is more sensitive to moisture, which can hydrolyze the boronic ester product and the diboron reagent.
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation due to its thermal stability and efficiency in coupling a wide range of aryl halides.[12]
-
Base Selection: Potassium acetate (KOAc) is a mild base that is crucial for the catalytic cycle. It is believed to facilitate the transmetalation step without promoting premature Suzuki coupling of the newly formed boronic ester with the starting aryl halide.[11]
-
Solvent: 1,4-Dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, allowing for elevated reaction temperatures.
Application in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling
The primary utility of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[8][13] This reaction allows for the efficient installation of a wide variety of aryl and heteroaryl substituents at the 6-position of the quinazoline ring, a key position for modulating the pharmacological properties of many kinase inhibitors.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with an aryl or heteroaryl halide.
Materials:
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or an alternative Pd catalyst
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (e.g., 2 M)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas supply, glassware, and purification equipment as in Protocol 1.
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.1 eq) and the aryl/heteroaryl halide (1.0 eq) in the chosen organic solvent (e.g., 1,4-dioxane).
-
Base Addition: Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 eq) to the reaction mixture.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation: Suzuki-Miyaura Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time of the Suzuki-Miyaura coupling. The following table summarizes typical conditions.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yields (%) |
| Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Toluene/Ethanol | Reflux | 75-95 |
| Pd(dppf)Cl₂ | 2M aq. K₂CO₃ | 1,4-Dioxane | 90-100 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 85-99 |
Case Study: Synthesis of Kinase Inhibitors
The 6-position of the quinazoline scaffold is frequently substituted with aryl or heteroaryl groups to enhance potency and selectivity for various protein kinases. For example, derivatives of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and evaluated as EGFR inhibitors.[4] By employing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a more diverse range of substituents can be introduced at this position via Suzuki-Miyaura coupling, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
While a specific, named inhibitor synthesized directly from our title compound is not detailed in the immediate literature, the strategic importance is clear. For instance, many potent kinase inhibitors feature a biaryl system where one of the rings is the quinazoline core. The following hypothetical reaction illustrates the synthesis of a generic 6-arylquinazoline, a common motif in kinase inhibitors.
Hypothetical Example: Synthesis of a 6-(Pyridin-3-yl)quinazoline Derivative
A Suzuki-Miyaura coupling between 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and 3-bromopyridine, following Protocol 2, would yield 6-(pyridin-3-yl)quinazoline. This product could then undergo further functionalization at other positions (e.g., the 4-position) to generate potent kinase inhibitors. The IC₅₀ values for such compounds can range from nanomolar to micromolar concentrations depending on the specific kinase target and the other substituents on the quinazoline ring.[14]
Visualizations
Diagram 1: Synthesis of 6-(Pinacolato)quinazoline
Caption: Miyaura Borylation Workflow.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General Suzuki-Miyaura Coupling.
Diagram 3: Kinase Inhibition by Quinazolines
Caption: ATP-Competitive Kinase Inhibition.
Conclusion and Future Outlook
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Miyaura borylation and its subsequent utility in Suzuki-Miyaura cross-coupling reactions provide a robust platform for the synthesis of diverse libraries of quinazoline derivatives. This enables the efficient exploration of structure-activity relationships and the optimization of lead compounds targeting a wide range of biological targets, most notably protein kinases. As the demand for targeted therapies continues to grow, the strategic application of such well-designed chemical tools will remain paramount in the quest for novel and more effective medicines.
References
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- Elmuradov, B., Okmanov, R., Juraev, B., Dräger, G., & Butenschön, H. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197.
- Allam, A. A., et al. (2024).
- Miyaura, N. (n.d.).
- Common Organic Chemistry. (n.d.).
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- Wang, G. T., et al. (2012). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 9(1), 57-60.
- Hennequin, L. F., et al. (2005). Quinazoline based protein kinase inhibitors.
- Teama, E. A., et al. (2022).
- El-Damasy, A. K., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366-2384.
- Abdel-Ghani, T. M., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 29(1), 1-22.
- Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Alfa Chemistry. (n.d.).
- Giddabasave Gowda, D. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(15), 9226-9231.
- Elmuradov, B., Okmanov, R., Juraev, B., Dräger, G., & Butenschön, H. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed.
- Luo, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 37(11), 1373-1396.
- Saeed, A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1264, 133249.
- El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC Advances, 14(40), 28833-28851.
- Teja, S. E., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 1-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197.
- Khajavi, H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 746509.
- Besson, T., et al. (2021). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 26(11), 3125.
- Sintim, H. O., et al. (2024). Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 115-121.
- ResearchGate. (n.d.). One-pot protocol for borylation and Suzuki–Miyaura coupling; reaction...
- Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] Quinazoline scaffolds are prevalent in numerous biologically active compounds and approved drugs, making the development of robust protocols for their functionalization a critical area of research.[4] This document provides a detailed guide for performing a Suzuki-Miyaura coupling reaction using 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a versatile building block for the synthesis of novel quinazoline derivatives.
The use of a boronic acid pinacol ester, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, offers several advantages over the corresponding boronic acid. These esters often exhibit enhanced stability, are easier to purify, and can reduce the incidence of side reactions like protodeboronation.[5][6] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 6-aryl or 6-heteroaryl quinazolines.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar Pd(II) intermediate.[5][7] The reactivity of the organohalide in this step generally follows the order I > Br > OTf >> Cl.[6] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[6]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium center. The presence of a base is essential for this process.[2][5] The base activates the organoboron species, typically by forming a more nucleophilic borate complex, which then readily undergoes transmetalation with the Pd(II) intermediate.[8] The choice of base can significantly impact the reaction outcome and needs to be carefully considered based on the substrates and solvent.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst.[5][7] This allows the catalyst to re-enter the cycle, enabling the reaction to proceed with only a catalytic amount of palladium.
Visualizing the Catalytic Cycle
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Application Notes & Protocols: Synthesis of Bioactive Quinazoline Derivatives via Boronate Intermediates
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of a robust and versatile synthetic strategy for accessing these privileged structures: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By leveraging stable and readily accessible boronate intermediates (boronic acids and esters), this methodology offers unparalleled efficiency and functional group tolerance for creating diverse libraries of bioactive quinazoline derivatives. Herein, we present the core chemical principles, strategic workflows, detailed experimental protocols for the synthesis of a representative 2-aryl-4-aminoquinazoline, and practical guidance on data interpretation and troubleshooting.
Introduction: The Power of the Quinazoline Scaffold and Suzuki-Miyaura Coupling
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their diverse pharmacological activities.[1] Their rigid bicyclic structure provides an excellent framework for presenting pharmacophoric elements in a well-defined spatial orientation, leading to high-affinity interactions with biological targets.
Traditional methods for quinazoline synthesis can be limited in scope and often require harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad substrate scope, and the use of organoboron reagents that are generally stable, non-toxic, and environmentally benign.[1] This reaction enables the formation of C-C bonds between a halo-quinazoline scaffold and a boronate intermediate, providing a powerful tool for late-stage functionalization and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
This guide will focus on a common and effective strategy: the coupling of a 2-chloro-4-aminoquinazoline precursor with various arylboronic acids to generate a library of 2-aryl-4-aminoquinazolines, a class of compounds with demonstrated biological significance.[3]
The Core Chemistry: Rationale & Mechanistic Insights
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1] The reaction's success hinges on a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.
The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the halo-quinazoline, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4][5]
-
Transmetalation: The organic group from the boronate species is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Visualizing the Synthetic Strategy
The overall workflow for synthesizing 2-aryl-4-aminoquinazolines via this method can be visualized as a two-stage process: first, the synthesis of the key halo-quinazoline intermediate, followed by the core cross-coupling reaction.
Caption: General workflow for the synthesis of 2-aryl-4-aminoquinazolines.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Sources
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Application Note & Protocol: Strategic C-6 Functionalization of the Quinazoline Scaffold via Suzuki-Miyaura Cross-Coupling
An Application Guide for the Synthesis of 6-Arylquinazolines
This guide provides a comprehensive overview and detailed protocols for the functionalization of the C-6 position of the quinazoline core using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying principles, offers practical guidance for reaction optimization, and presents a validated, step-by-step experimental procedure.
Introduction: The Significance of the Quinazoline C-6 Position
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Molecules incorporating this heterocycle exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the quinazoline core, particularly at the C-6 position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura reaction has emerged as a premier method for this purpose, offering a robust and versatile tool for creating C(sp²)–C(sp²) bonds with high efficiency and broad functional group tolerance.[2][3]
The Suzuki-Miyaura Coupling: Mechanistic Insights
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4][5] The reaction's success with heteroaromatic systems like quinazoline hinges on a well-understood catalytic cycle.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the 6-haloquinazoline. This forms a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium complex.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond at the C-6 position of the quinazoline. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Below is a diagram illustrating the catalytic cycle for the C-6 functionalization of a quinazoline.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction at the quinazoline C-6 position.
Optimizing the Reaction: Key Parameters and Considerations
The success and efficiency of the Suzuki coupling are highly dependent on the careful selection of several key parameters. A systematic approach to optimization is crucial for achieving high yields, especially with complex substrates.[8][9]
| Parameter | Common Choices | Rationale & Expert Insights |
| Quinazoline Substrate | 6-Bromo- or 6-Iodoquinazoline | The reactivity of the halide is I > Br > Cl. 6-Iodoquinazoline generally provides faster reaction rates and higher yields but may be more expensive. 6-Bromoquinazoline is a common and cost-effective starting point.[8][10] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄: A reliable choice, but can be sensitive to air. Pd(dppf)Cl₂: Excellent for a broad range of substrates, including challenging heteroaromatic couplings.[11][12] Pd(OAc)₂: Often used with a phosphine ligand (e.g., PPh₃, PCy₃, XPhos); some studies show it provides higher yields than pre-formed catalysts like Pd(PPh₃)₄.[2][13] |
| Boron Reagent | Arylboronic Acids, Arylboronic Esters (e.g., Pinacol Esters) | Boronic acids are widely available and commonly used.[3] Boronic esters can offer greater stability and are useful for substrates that are incompatible with the conditions for boronic acid synthesis.[6][12] Electron-withdrawing groups on the boronic acid can sometimes slow the reaction.[13] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is essential for activating the boronic acid.[14] K₂CO₃ and Na₂CO₃ are standard, cost-effective choices. Cs₂CO₃ is a stronger base and can be effective in difficult couplings. The base is typically used in an aqueous solution.[2][12] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Acetone/H₂O | A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the reaction.[2][12][13] The choice of organic solvent can significantly impact yield and reaction time. Propylene carbonate (PC) has been explored as a greener, more energy-efficient alternative to solvents like DME.[10] |
| Temperature | 80-120 °C | Most Suzuki couplings require heating to drive the reaction to completion. Microwave irradiation can dramatically reduce reaction times compared to conventional heating.[1] |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 6-bromo-2-phenylquinazolin-4(3H)-one with phenylboronic acid.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Equipment
-
Starting Materials: 6-bromo-2-phenylquinazolin-4(3H)-one, Phenylboronic acid
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvents: Toluene, Water (degassed), Ethyl acetate, Hexane
-
Equipment: Round-bottom flask or sealed tube, condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), Thin Layer Chromatography (TLC) plates, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-phenylquinazolin-4(3H)-one (1.0 mmol, 1 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (3.0 mmol, 3.0 eq.).
-
Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable haloquinazoline. The base is crucial for activating the boronic acid for the transmetalation step.[6]
-
-
Solvent Addition and Degassing:
-
Add a mixture of toluene and water (e.g., 4:1 ratio, 10 mL total volume).
-
Seal the flask with a septum and sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle. Thorough degassing is critical for reproducible results.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Scientist's Note: The catalyst loading is typically between 1-5 mol%. Lowering the catalyst loading is desirable for process chemistry but may require longer reaction times or more efficient ligand systems.
-
-
Reaction Execution:
-
Attach a condenser to the flask and heat the reaction mixture to 110-115 °C in an oil bath.
-
Stir the reaction vigorously overnight (12-18 hours).
-
Scientist's Note: The reaction progress should be monitored by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting haloquinazoline spot indicates reaction completion.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Scientist's Note: The aqueous wash and brine wash remove the inorganic base and any remaining water-soluble impurities.
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Scientist's Note: Proper purification is essential to remove residual palladium, which can be problematic in compounds intended for biological testing, as well as any unreacted starting materials or byproducts.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent in vacuo to yield the 6-phenyl-2-phenylquinazolin-4(3H)-one product.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure proper inert atmosphere technique. Switch to a more robust catalyst/ligand system (e.g., using XPhos). Use a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature. |
| Protodeboronation | The boronic acid degrades before coupling. | This can be caused by excess heat or prolonged reaction times. Use a boronic ester (pinacol ester) instead, which is often more stable. Ensure the base is not excessively strong for the substrate. |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Improve the degassing procedure (freeze-pump-thaw cycles are highly effective). Ensure a good seal on the reaction vessel. |
| Difficult Purification | Co-elution of product with byproducts or starting material. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Consider a different purification method, such as recrystallization. |
References
-
Moghadam, F. Y., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(21), 5029. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sipos, A., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(9), e202304969. [Link]
-
Abdel-Wahab, B. F., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(9), e202400197. [Link]
-
Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Kowalski, K., et al. (2018). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 23(8), 2033. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]
-
Gawad, J., et al. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. [Link]
-
Reddy, C. S., et al. (2017). Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry, 33(2), 993-999. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications, 65(8), 1232-1254. [Link]
-
de Oliveira, R. N., et al. (2023). Recent advances in selective functionalization of the quinazoline scaffold. ScienceDirect. [Link]
-
Abdel-Wahab, B. F., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen. [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 21(4), 468. [Link]
-
Campeau, L. C., et al. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 11(14), 2266-2269. [Link]
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7623. [Link]
-
Felpin, F. X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]
-
Sipos, A., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Strategic Application of 6-(Boropinacolato)quinazoline in Modern Drug Discovery
Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine and a benzene ring, has established itself as a cornerstone in contemporary drug discovery.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its designation as a "privileged structure." This scaffold is present in numerous FDA-approved therapeutics, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
A significant portion of quinazoline-based drugs function as potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] By targeting the ATP-binding site of kinases, quinazoline derivatives can effectively modulate these pathways, leading to therapeutic benefits.[4] The development of targeted therapies has underscored the importance of modular and efficient synthetic strategies to explore the vast chemical space around the quinazoline core.
This guide provides an in-depth exploration of 6-(boropinacolato)quinazoline , a key building block that facilitates the synthesis of diverse quinazoline derivatives through the powerful Suzuki-Miyaura cross-coupling reaction. We will delve into the practical aspects of its application, from detailed experimental protocols to its strategic use in the synthesis of multi-kinase inhibitors.
Physicochemical Properties and Handling of 6-(Boropinacolato)quinazoline
6-(Boropinacolato)quinazoline is a stable, crystalline solid that serves as a versatile precursor for the introduction of various aryl and heteroaryl substituents at the 6-position of the quinazoline ring. The boronic acid pinacol ester functionality offers several advantages over the corresponding boronic acid, including enhanced stability to air and moisture, which simplifies handling and storage.[5] However, like all boronic esters, it can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider during reaction workup and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | N/A |
| Molecular Weight | 256.11 g/mol | N/A |
| Appearance | Off-white to white crystalline solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., dioxane, THF, DMF, toluene) | General Knowledge |
| Stability | Generally stable to air and moisture; sensitive to strong acids and bases | [6][7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[8] The use of 6-(boropinacolato)quinazoline as the organoboron partner allows for the efficient synthesis of 6-arylquinazolines, which are key intermediates in the development of numerous therapeutic agents.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronate ester, activated by a base, transfers its organic group (the quinazoline moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (6-arylquinazoline), regenerating the Pd(0) catalyst.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-(Boropinacolato)quinazoline with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-(boropinacolato)quinazoline with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
6-(Boropinacolato)quinazoline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Reaction Setup and Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-(boropinacolato)quinazoline (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylquinazoline.[8]
Key Experimental Considerations:
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is crucial for a successful reaction. For challenging couplings, particularly with heteroaryl substrates, specialized ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.[10][11]
-
Base Selection: The base plays a critical role in activating the boronic ester for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The water is essential for the activation of the boronate ester by the base. Anhydrous conditions may be necessary for substrates sensitive to hydrolysis.
-
Degassing: It is imperative to thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Typical Reaction Conditions and Yields
| Aryl Halide | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 | [12] |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ (3.0) | Toluene | 100 | 80-90 | [13] |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 90-98 | [13] |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.0) | DME/H₂O | 85 | 75-85 | [14] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Application in Drug Discovery: Synthesis of a Multi-Kinase Inhibitor Scaffold
The strategic placement of substituents on the quinazoline core is a key aspect of designing potent and selective kinase inhibitors. The 6-position of the quinazoline ring often interacts with the solvent-exposed region of the kinase active site, providing an opportunity to modulate solubility, pharmacokinetic properties, and target selectivity.[3]
6-(Boropinacolato)quinazoline is an ideal starting material for the synthesis of libraries of 6-substituted quinazoline-based kinase inhibitors. For example, in the development of dual inhibitors targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML), the 6-position is often functionalized to enhance potency and selectivity.[3]
Synthetic Strategy:
The synthesis of a potential multi-kinase inhibitor could begin with the Suzuki-Miyaura coupling of 6-(boropinacolato)quinazoline with a suitably functionalized aryl halide. The resulting 6-arylquinazoline can then undergo further modifications, such as the introduction of a pharmacophore at the 4-position, to generate the final drug candidate.
Caption: Figure 2: Workflow for the Synthesis of a Multi-Kinase Inhibitor.
This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
6-(Boropinacolato)quinazoline is a highly valuable and versatile building block in medicinal chemistry. Its stability and reactivity in the Suzuki-Miyaura cross-coupling reaction provide a robust and efficient platform for the synthesis of a wide range of 6-substituted quinazoline derivatives. The application of this reagent is particularly impactful in the development of targeted therapies, such as kinase inhibitors, where precise control over the substitution pattern of the quinazoline scaffold is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide are intended to empower researchers to effectively utilize 6-(boropinacolato)quinazoline in their drug discovery endeavors.
References
- BenchChem. (2025).
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.).
- Billingsley, K. L. (2007). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Heteroaryl Boronic Acid Coupling Reactions. BenchChem.
- Bao, M., & Foxman, B. M. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(21), 8567–8570.
- Chuang, H.-Y., et al. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 157, 11–28.
- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 321–331.
- Gandham, S. K., et al. (2017). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with...
- Franco, P., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
- Gáspár, A., et al. (2017). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect, 2(31), 10101–10105.
- Gomaa, H. A. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(3), 458.
- GVK Biosciences Pvt Ltd. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Penneçot, A., et al. (2011). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 16(8), 7023–7038.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- Szilágyi, B., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161.
- Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 1–25.
- Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Khan, I. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4545.
- Al-Warhi, T., et al. (2024).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and ensure robust, reproducible results. The quinazoline moiety is a prevalent scaffold in medicinal chemistry, and its successful coupling is often a critical step in the synthesis of novel therapeutic agents.
The Challenge with Heteroaromatic Boronic Esters
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.[1] However, the use of nitrogen-containing heteroaromatic substrates like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline introduces specific challenges. The Lewis basic nitrogen atoms within the quinazoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, electron-deficient heterocycles can exhibit slower rates of transmetalation, a key step in the catalytic cycle.[2] This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
Low or no yield is a common frustration in complex coupling reactions. The following table outlines frequent problems encountered when using 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and provides targeted solutions based on mechanistic principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. 2. Inefficient Transmetalation: The quinazoline moiety may be hindering this step. 3. Poor Reagent Quality: Degradation of the boronic ester or aryl halide. | 1. Catalyst System: Use a pre-formed, air-stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote both oxidative addition and reductive elimination.[3] 2. Base Selection: A strong base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the formation of the boronate complex, which is crucial for transmetalation.[4] 3. Reagent Check: Verify the purity of your starting materials. Boronic esters can be susceptible to hydrolysis. |
| Significant Protodeboronation | 1. Presence of Water: Water is the proton source for this side reaction.[3] 2. Strong Basic Conditions: Can accelerate the cleavage of the C-B bond.[3][5] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents thoroughly before use. 2. Milder Base: Consider using a weaker base such as K₂CO₃ or KF, which can be effective while minimizing protodeboronation.[3] 3. Boronic Ester Stability: Pinacol esters, like the one in the title compound, are generally more stable than their corresponding boronic acids.[3] |
| Homocoupling of Boronic Ester | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic ester.[3] 2. High Temperatures: Can favor this side reaction. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] 2. Temperature Control: Run the reaction at the lowest effective temperature. Start with moderate temperatures (e.g., 80 °C) and adjust as needed. |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The catalyst may be deactivating over the course of the reaction. 2. Steric Hindrance: If the coupling partner is sterically demanding, the reaction may be slow. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes drive the reaction to completion.[6] 2. Use a More Active Catalyst: Buchwald-type ligands are particularly effective for coupling sterically hindered substrates.[3] 3. Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary. |
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What is the best palladium catalyst and ligand combination for coupling with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline?
A1: For challenging substrates like N-heterocycles, modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands are highly recommended.[2][7] Catalyst systems such as Pd(OAc)₂ with ligands like SPhos or XPhos, or pre-formed catalysts like XPhos-Pd-G3, often provide excellent results. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[3]
The Role of the Base
Q2: How critical is the choice of base, and why?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][9] For heteroaromatic boronic esters, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4][10] The choice of base can significantly impact the reaction rate and yield.
Solvent Considerations
Q3: What solvents are most suitable for this type of coupling?
A3: Aprotic polar solvents are generally preferred. A mixture of a solvent like 1,4-dioxane or toluene with water is a common choice.[11] The aqueous phase is often necessary to dissolve the inorganic base.[12] However, for substrates prone to protodeboronation, anhydrous conditions using a soluble base in a solvent like THF or DME might be beneficial.[13] It's important to note that the solvent can also influence catalyst stability and activity.[14]
Reaction Temperature and Time
Q4: What is the optimal temperature and duration for the reaction?
A4: The optimal temperature can vary depending on the reactivity of the coupling partners. A good starting point is typically between 80-110 °C.[11][15] It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Some reactions may reach completion in a few hours, while others may require overnight stirring.
Experimental Workflow and Diagrams
Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with an aryl bromide.
Materials:
-
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8796-8807. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. Available at: [Link]
-
FAO AGRIS. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
-
Sharma, S., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences, 2(6), 1039. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Available at: [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Available at: [Link]
-
Abolhasani, M. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13133. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Denmark, S. E., & Thomas, A. A. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Accounts of Chemical Research, 52(4), 1036-1049. Available at: [Link]
-
ResearchGate. (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]
-
Molefe, P. F., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(18), 4174. Available at: [Link]
-
ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... Available at: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. Available at: [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]
-
Morken, J. P., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 137(42), 13510-13513. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing deboronation of 6-(quinazoline-6-yl)boronic acid pinacol ester
Introduction
Welcome to the technical support guide for 6-(quinazoline-6-yl)boronic acid pinacol ester. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The quinazoline moiety is a privileged scaffold in medicinal chemistry, and its corresponding boronic ester is a critical reagent for the synthesis of novel drug candidates.
However, the presence of the nitrogen-rich, electron-deficient quinazoline ring introduces specific challenges, most notably the propensity for deboronation (also known as protodeboronation). This undesired side reaction cleaves the carbon-boron (C-B) bond, replacing it with a C-H bond, leading to the formation of quinazoline as a byproduct, reduced yields of the desired coupled product, and complications in purification.[1]
This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you mitigate deboronation and maximize the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 6-(quinazoline-6-yl)boronic acid pinacol ester is giving low yields, and I'm isolating quinazoline as the major byproduct. What is happening?
A1: You are observing protodeboronation, a common side reaction for many (hetero)arylboronic acids and esters.[1] This process involves the protonolysis of the C-B bond. For heteroaromatic systems like quinazoline, the reaction is often accelerated under the basic, aqueous conditions typically used in Suzuki couplings. The boronic ester first hydrolyzes to the boronic acid, which then forms a more reactive boronate anion in the presence of a base.[2] This anion is susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond. The electron-deficient nature of the quinazoline ring can further enhance the rate of this undesired reaction.
Q2: I thought using a pinacol ester instead of the boronic acid would prevent this problem. Why is it still happening?
A2: While pinacol esters are generally more stable and less prone to deboronation than their corresponding boronic acids, they do not offer complete protection.[3][4] The stability imparted by esterification is not absolute.[2][5] Under typical Suzuki-Miyaura conditions (aqueous base, elevated temperature), the pinacol ester can undergo hydrolysis to the boronic acid in situ. Once the boronic acid is formed, it is subject to the same deboronation pathways. In some cases, the hydrolysis of the ester can be a significant contributor to the overall protodeboronation process.[2][5]
Q3: What is the single most critical factor I should control to minimize deboronation?
A3: The choice and strength of the base is arguably the most critical parameter. While a base is necessary to activate the boronic ester for transmetalation with the palladium catalyst, an overly strong or highly aqueous base system can dramatically accelerate deboronation.[2][6] Finding a "sweet spot" where the rate of productive cross-coupling significantly outpaces the rate of deboronation is key. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Q4: Can I run the reaction under anhydrous conditions to prevent hydrolysis and subsequent deboronation?
A4: Yes, employing anhydrous conditions is a highly effective strategy.[3] By eliminating water, you prevent the primary pathway for hydrolysis of the pinacol ester to the more labile boronic acid. This forces the reaction to proceed through direct transmetalation from the boronic ester. This often requires the use of non-hydroxide bases, such as potassium fluoride (KF) or cesium fluoride (CsF), and rigorously dried solvents.[7][8]
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Primary Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of quinazoline byproduct (>20%) | Aggressive Reaction Conditions: The rate of protodeboronation is exceeding the rate of cross-coupling. This is often due to an overly strong base, high water content, or excessive temperature. | 1. Modify the Base: Switch from strong bases (NaOH, KOH) to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These provide sufficient basicity for transmetalation while minimizing base-catalyzed deboronation.[2][6] 2. Reduce Water Content: Use a biphasic solvent system with a lower water ratio (e.g., Toluene/H₂O 10:1) or switch to a polar aprotic solvent like dioxane or DMF with minimal added water.[9] 3. Lower Temperature: Decrease the reaction temperature in 10 °C increments (e.g., from 110 °C to 90 °C). While this may slow the reaction, it will disproportionately slow the deboronation side reaction. |
| Reaction stalls or fails to go to completion | 1. Inefficient Catalyst Turnover: The palladium catalyst may be deactivating. 2. Insufficient Base Strength: The chosen base may be too weak to promote efficient transmetalation. 3. Poor Solubility: Reagents may not be fully dissolved, hindering reaction kinetics. | 1. Use a Modern Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) with a Buchwald-type ligand. These catalysts are often more active at lower temperatures and can accelerate the desired coupling, outcompeting deboronation.[10] 2. Screen Bases: If a weak base like K₂CO₃ is failing, try a moderately stronger base like K₃PO₄ before resorting to stronger alternatives. 3. Improve Solubility: Consider a different solvent system. For example, if using toluene, try dioxane or a 1,2-dimethoxyethane (DME)/water mixture which may better solubilize all components. |
| Inconsistent results between batches | 1. Reagent Quality: Degradation of the boronic ester, catalyst, or solvent impurities. 2. Atmospheric Contamination: Presence of oxygen or moisture. | 1. Use Fresh Reagents: Use a fresh bottle of 6-(quinazoline-6-yl)boronic acid pinacol ester. Ensure the palladium catalyst has not decomposed (Pd(0) catalysts can be sensitive).[3] Use anhydrous, degassed solvents. 2. Rigorous Inert Technique: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagent transfers are performed under a positive pressure of inert gas. Oxygen can lead to catalyst decomposition and homocoupling.[10] |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Aqueous Conditions)
This protocol is designed to balance reactivity with stability by using a moderately strong base and controlled water content.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-(quinazoline-6-yl)boronic acid pinacol ester (1.2 equiv.), your aryl halide coupling partner (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).
-
Reaction: Place the sealed flask in a preheated oil bath at 85-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the quinazoline byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Robust Suzuki-Miyaura Coupling (Anhydrous Conditions)
This protocol is recommended for particularly sensitive substrates or when deboronation is severe under aqueous conditions.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add 6-(quinazoline-6-yl)boronic acid pinacol ester (1.5 equiv.), your aryl halide coupling partner (1.0 equiv.), and anhydrous cesium fluoride (CsF, 3.0 equiv.).
-
Inert Atmosphere: Place the vial in a glovebox or seal with a septum and thoroughly purge with argon.
-
Catalyst Addition: Under an inert atmosphere, add a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DME) via syringe.
-
Reaction: Stir the reaction at an elevated temperature (e.g., 70-80 °C). Anhydrous reactions often proceed efficiently at lower temperatures than their aqueous counterparts.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Mechanistic Insights & Visualizations
Understanding the competing pathways is crucial for effective troubleshooting. The desired productive cycle must be favored over the deboronation pathway.
The Competing Pathways
The key decision point for the boronic ester is whether it enters the catalytic cycle via transmetalation or is diverted to the deboronation pathway.
Figure 1. Competing reaction pathways for the boronic ester.
Logical Flowchart for Troubleshooting Deboronation
When faced with significant deboronation, follow this logical progression to systematically optimize your reaction conditions.
Figure 2. A step-by-step troubleshooting decision tree.
References
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Perrin, C. L., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Journal of Organic Chemistry, 79(11), 5365-8. Available at: [Link]
-
Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available at: [Link]
- This citation is identical to reference 1 and has been consolid
- This citation is identical to reference 5 and has been consolid
-
G. C. Fu, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Renaud, P., et al. (n.d.). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. Available at: [Link]
- This citation is identical to reference 8 and has been consolid
-
Biscoe, M. R., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
- No valid URL provided in search results.
- No valid URL provided in search results.
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: [Link]
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- No valid URL provided in search results.
- No valid URL provided in search results.
- No valid URL provided in search results.
- No valid URL provided in search results.
- No valid URL provided in search results.
-
Aggarwal, V. K., et al. (n.d.). ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. ResearchGate. Available at: [Link]
- No valid URL provided in search results.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Hall, D. G. (Ed.). (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Beuerle, F., et al. (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Quinazoline Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinazoline boronic esters. This guide is designed to help you navigate and troubleshoot common side reactions, ensuring the successful synthesis of your target molecules. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when performing Suzuki coupling with quinazoline boronic esters?
A: The most prevalent side reactions include protodeboronation of the quinazoline boronic ester, homocoupling of the boronic ester, and catalyst poisoning. Each of these can significantly lower the yield of your desired product. Understanding the underlying causes is the first step toward mitigation.
Q2: My reaction is generating a significant amount of the corresponding quinazoline (without the boron functional group). What is happening?
A: This is a classic case of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture, especially under basic conditions.[1][2][3] Quinazoline boronic esters can be particularly susceptible due to the electronic nature of the heterocycle.
Q3: I am observing a significant by-product with a mass corresponding to a dimer of my quinazoline boronic ester. What is this and how can I prevent it?
A: You are likely observing the homocoupling of your quinazoline boronic ester. This occurs when two molecules of the boronic ester react with each other, often catalyzed by the palladium species.[2] This side reaction can be prevalent, especially with electron-deficient arylboronic acids.[4] It is often considered a common byproduct in Suzuki-Miyaura cross-couplings.[5]
Q4: My reaction starts but then stalls, or I get very low conversion. What could be the issue?
A: This could be due to several factors, but catalyst poisoning is a strong possibility, especially when working with nitrogen-containing heterocycles like quinazolines.[6] The nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[7][8] Impurities in your starting materials or solvents can also act as catalyst poisons.[6][9]
Troubleshooting Guide
Here, we provide a more in-depth look at these common side reactions and offer strategies to overcome them.
Problem 1: Excessive Protodeboronation
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant formation of the corresponding quinazoline (Ar-H instead of Ar-B(OR)₂).
Causality: Protodeboronation is the hydrolysis of the carbon-boron bond.[1] While boronic esters are generally more stable than boronic acids, they can still undergo this process, particularly under the basic and often aqueous conditions of the Suzuki coupling.[2][3] The rate of protodeboronation is highly dependent on the reaction pH and the structure of the boronic ester.[1] For some heteroaromatic boronic acids, a zwitterionic species can form under neutral pH, leading to rapid protodeboronation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Mitigation Strategies:
-
Anhydrous Conditions: Where possible, utilize anhydrous solvents and reagents to minimize the presence of water. Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[10][11] The use of an organic-soluble base like potassium trimethylsilanolate (TMSOK) can facilitate anhydrous, homogeneous conditions.[12]
-
Choice of Boronic Ester: The stability of the boronic ester plays a crucial role.
-
Base and Solvent Optimization:
-
The choice of base is critical. Weaker bases may not be sufficient to promote the reaction, while overly strong bases can accelerate protodeboronation. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[14][15]
-
Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to dissolve the base, are commonly used.[13][15] However, the solvent can influence reaction selectivity and rate.[9][16]
-
Experimental Protocol: Screening of Bases for Suzuki Coupling
-
To separate oven-dried reaction vials, add the quinazoline halide (1.0 equiv), the quinazoline boronic ester (1.5 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst).
-
To each vial, add a different base (2.0 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃.
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Compare the product-to-protodeboronation ratio for each base.
Problem 2: Homocoupling of the Quinazoline Boronic Ester
Symptoms:
-
Formation of a symmetrical bi-quinazoline byproduct.
-
Reduced yield of the desired heteroaryl product.
Causality: Homocoupling is a palladium-catalyzed side reaction that is often considered a common byproduct in Suzuki-Miyaura cross-couplings.[5] It can proceed through an oxidative mechanism, and its prevalence can be influenced by the electronic properties of the boronic acid.[4]
Mitigation Strategies:
-
Ligand Selection: The choice of ligand can significantly impact the relative rates of cross-coupling versus homocoupling. Sterically hindered and electron-rich ligands often favor the desired cross-coupling pathway.
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Careful control of stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) can be beneficial, but a large excess may promote homocoupling.
-
Data Presentation: Ligand Effects on Homocoupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh₃ | 5 | 100 | 45 | 30 |
| XPhos | 2 | 80 | 85 | <5 |
| IPr (NHC) | 2 | 80 | 90 | <3 |
This is representative data and actual results may vary.
Problem 3: Catalyst Poisoning
Symptoms:
-
Reaction fails to initiate or stalls after partial conversion.
-
Inconsistent results between batches.
Causality: Nitrogen-containing heterocycles like quinazolines are known to coordinate with palladium, leading to catalyst inhibition.[7][8] This is particularly problematic with unprotected nitrogen atoms. Impurities in starting materials, such as elemental sulfur, can also act as potent catalyst poisons.[6]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting catalyst poisoning.
Mitigation Strategies:
-
Purity of Reagents: Ensure the high purity of your quinazoline starting material and boronic ester. If impurities are suspected, recrystallization or chromatographic purification is recommended.
-
Robust Catalyst Systems:
-
Buchwald precatalysts (e.g., XPhos-Pd-G3) are often more resistant to poisoning and provide more consistent results.[15]
-
N-heterocyclic carbene (NHC)-palladium complexes are known for their high stability and activity, making them excellent choices for challenging couplings with heterocyclic substrates.[18]
-
-
Increased Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can overcome partial catalyst inhibition.[14]
-
Ligand Choice: The use of electron-rich and sterically bulky ligands can help to stabilize the active catalytic species and prevent coordination by the quinazoline nitrogen.[17][18]
References
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.Vertex AI Search.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Protodeboronation of (Hetero)
- Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles.PubMed.
- Protodeboron
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- Technical Support Center: Suzuki Coupling with 6-Nitroquinazoline Deriv
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling.Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with...
- Protodeboronation of (Hetero)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.Journal of the American Chemical Society.
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters.PubMed.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.PMC - NIH.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
- The effect of various bases on the Suzuki coupling reaction.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Protodeboron
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethyl
- Solvent Effects on the Selectivity of Palladium-C
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Bypassing the Limitations of Directed C–H Functionaliz
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society.
- N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- How can I solve my problem with Suzuki coupling?
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters:
- A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxyl
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Arylquinazolines from Suzuki Reaction Mixtures
Welcome to the technical support guide for the purification of 6-arylquinazolines synthesized via Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the purification of the resulting 6-arylquinazolines can be a significant bottleneck. This guide offers practical, field-tested solutions to streamline your purification workflow and enhance your final product's purity.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses the most common issues encountered during the workup and purification of 6-arylquinazoline Suzuki reaction mixtures. Each problem is analyzed from a mechanistic standpoint, providing a clear rationale for the proposed solutions.
Problem 1: Persistent Palladium Contamination in the Final Product
Symptom: Your purified 6-arylquinazoline shows traces of palladium by NMR, LC-MS, or ICP-MS, often appearing as a fine black or grey solid.
Causality: Palladium catalysts, essential for the Suzuki reaction, can be challenging to remove completely.[3] The issue is often exacerbated by the formation of palladium nanoparticles or soluble palladium complexes that co-elute with the product during chromatography.
Solutions:
-
Initial Filtration: A simple yet effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[4] This will remove the bulk of the insoluble palladium species.[4]
-
Activated Carbon Treatment: For persistent contamination, treating the crude product solution with activated carbon can be highly effective.[5] However, be aware that this can sometimes lead to a loss of the desired product due to adsorption.
-
Metal Scavengers: The use of metal scavengers has become increasingly popular due to their high selectivity and efficiency.[6] These are functionalized silica gels or polymers that selectively bind to and remove palladium from the solution.
| Method | Advantages | Disadvantages |
| Celite® Filtration | Simple, inexpensive, removes insoluble palladium. | Ineffective against soluble palladium complexes. |
| Activated Carbon | Effective for a broad range of palladium species. | Can lead to product loss, may require optimization.[5] |
| Metal Scavengers | High selectivity, minimal product loss, easy to use.[6] | Higher cost compared to other methods. |
Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger
-
Following the initial workup, dissolve the crude 6-arylquinazoline in a suitable organic solvent (e.g., DCM, EtOAc).
-
Add a thiol-functionalized silica gel scavenger (typically 10-20 equivalents relative to the palladium catalyst loading).
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the mixture to remove the scavenger-bound palladium.
-
Concentrate the filtrate to obtain the palladium-free crude product, ready for further purification.
Problem 2: Difficulty in Separating the Product from Boronic Acid-Related Impurities
Symptom: Your purified product is contaminated with unreacted boronic acid, its corresponding boroxine, or homocoupled biaryl byproducts.
Causality: Boronic acids can be prone to side reactions, including protodeboronation and homocoupling.[1] These byproducts often have similar polarities to the desired 6-arylquinazoline, making chromatographic separation challenging.
Solutions:
-
Aqueous Base Wash: A thorough wash of the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃) during the workup can help remove acidic boronic acid residues.
-
Optimized Chromatography:
-
Column Choice: For challenging separations, consider using a high-resolution silica gel or a different stationary phase like alumina.
-
Solvent System: A careful screening of solvent systems is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides the best separation.
-
-
Recrystallization: If the 6-arylquinazoline is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.
Workflow for Separating Boronic Acid Impurities
Caption: Purification workflow for removing boronic acid-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki reaction and how does it affect purification?
A1: The base in a Suzuki reaction plays multiple crucial roles, including the activation of the boronic acid for transmetalation and the formation of the active palladium catalyst.[7][8] The choice of base can significantly impact the reaction's outcome and the subsequent purification. For instance, strong bases might lead to side reactions if your quinazoline core has base-labile functional groups. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used and are generally easy to remove during an aqueous workup.[8]
Q2: I'm observing a significant amount of homocoupling of my aryl boronic acid. How can I minimize this and simplify purification?
A2: Homocoupling of the boronic acid is often a result of the presence of Pd(II) species in the reaction mixture, which can be caused by incomplete reduction of the palladium precatalyst or exposure to oxygen.[1] To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) source directly or a precatalyst that readily forms the active Pd(0) species can also be beneficial.
Q3: Can I use boronic esters instead of boronic acids, and will this simplify the purification?
A3: Yes, boronic esters, such as pinacol esters, are excellent alternatives to boronic acids in Suzuki couplings.[7] They are often more stable and less prone to protodeboronation and homocoupling.[1] While they can be hydrolyzed to the corresponding boronic acid under the reaction conditions, their initial stability can lead to a cleaner reaction profile.[9][10] Purification can be simpler as unreacted boronic ester is typically less polar and easier to separate from the more polar 6-arylquinazoline product.
Q4: What are the best practices for setting up a Suzuki reaction to ensure a clean reaction and straightforward purification?
A4:
-
High-Purity Reagents: Use high-quality, pure starting materials. Impurities in your halo-quinazoline or boronic acid can lead to unwanted side products.
-
Inert Atmosphere: As mentioned, rigorously exclude oxygen from your reaction. This is critical to prevent catalyst deactivation and homocoupling.
-
Optimal Catalyst Loading: Use the lowest effective catalyst loading to minimize palladium contamination in your final product.
-
Solvent Choice: The choice of solvent can influence both the reaction rate and the solubility of byproducts.[8] Common solvents include toluene, dioxane, and DMF.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Suzuki Reaction Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mastering Reactions with 6-(Quinazoline-6-yl)boronic Acid Pinacol Ester
Welcome to the technical support center for 6-(quinazoline-6-yl)boronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the workup and troubleshooting of reactions involving this compound, ensuring the integrity and success of your experiments.
Introduction to 6-(Quinazoline-6-yl)boronic Acid Pinacol Ester
6-(Quinazoline-6-yl)boronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The pinacol ester group offers enhanced stability compared to the free boronic acid, making it more robust against air and moisture, and generally amenable to chromatographic purification.[2] However, the quinazoline moiety, a nitrogen-containing heterocycle, introduces specific chemical properties that can influence reaction outcomes and complicate workup procedures. This guide will address these nuances head-on.
Core Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section details a robust, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, followed by a thorough workup procedure. The causality behind each step is explained to empower you to adapt the protocol to your specific needs.
Reaction Setup
A typical reaction involves coupling 6-(quinazoline-6-yl)boronic acid pinacol ester with an aryl or heteroaryl halide.
| Component | Role | Typical Stoichiometry |
| Aryl/Heteroaryl Halide | Electrophile | 1.0 equiv |
| 6-(Quinazoline-6-yl)boronic Acid Pinacol Ester | Nucleophile | 1.1 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | 0.01 - 0.05 equiv |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 equiv |
| Solvent (e.g., Dioxane/Water, Toluene/Water) | Reaction Medium | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel, add the aryl halide, 6-(quinazoline-6-yl)boronic acid pinacol ester, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) active catalyst and to minimize side reactions like the homocoupling of the boronic ester.[3][4]
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight.[5]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
Workup and Purification Protocol
The workup procedure is critical for isolating the desired product in high purity and for removing palladium residues, excess reagents, and byproducts.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the inorganic base and other water-soluble impurities.
-
Brine Wash: Perform a subsequent wash with brine (saturated aqueous NaCl solution) to break any emulsions and further remove water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography. The choice of stationary and mobile phases is critical and is addressed in the troubleshooting section.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction has not proceeded to completion, or I have a very low yield of my desired product. What are the likely causes and how can I fix this?
A: Several factors can contribute to low product yield in a Suzuki-Miyaura coupling reaction.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your catalyst is fresh and has been stored correctly. Oxygen contamination can also lead to catalyst decomposition.[3] Meticulous degassing of your solvents and maintaining a robust inert atmosphere are paramount.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is often interdependent and substrate-specific. For heteroaromatic substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate transmetalation.[3] The solubility of all reactants is key; if your starting materials are not fully dissolved, the reaction will be slow or incomplete.[6] Consider a different solvent system if you observe poor solubility.
-
Protodeboronation of the Boronic Ester: The C-B bond can be cleaved, replacing the boronic ester with a hydrogen atom. This is a common side reaction, especially with electron-rich or certain heteroaromatic boronic esters.[3] Using milder bases like KF or K₂CO₃, or switching to anhydrous conditions, can help mitigate this issue.[3][6]
-
Issue 2: Difficult Purification and Product Loss on Silica Gel
-
Q: I am losing a significant amount of my product during silica gel chromatography, or I am observing streaking and poor separation. What is happening and what are my options?
A: This is a frequent challenge when purifying compounds containing boronic acid pinacol esters or certain nitrogen-containing heterocycles.
-
Interaction with Silica Gel: The Lewis acidic boron atom of the pinacol ester can strongly interact with the Lewis basic silanol groups on the surface of the silica gel, leading to product adsorption and loss.[7] The basic nitrogen atoms of the quinazoline ring can also interact with the acidic silica surface, causing streaking.
-
Hydrolysis on Column: The acidic nature of silica gel, combined with residual water in the eluent, can cause the hydrolysis of the pinacol ester to the more polar boronic acid on the column.[7][8] This hydrolyzed product will have a very different polarity and may not elute with your intended solvent system.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic silanol groups by preparing a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (typically 1% v/v).
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for purifying less polar esters and basic compounds.[7]
-
Boric Acid Treatment of Silica: Impregnating the silica gel with boric acid has been shown to suppress the undesired adsorption of pinacol esters, leading to better recovery.[7]
-
Employ a Different Purification Technique: If chromatography proves too problematic, consider recrystallization or trituration to purify your product.[9]
-
Issue 3: Presence of Boronic Acid Impurities in the Final Product
-
Q: My final product is contaminated with unreacted 6-(quinazoline-6-yl)boronic acid or its hydrolyzed form. How can I remove these impurities?
A: The removal of boronic acid impurities can often be achieved with a carefully designed workup procedure.
-
Basic Wash: Since boronic acids are weakly acidic, they can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).[10][11] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Be mindful that this is not suitable if your product is base-sensitive.
-
Scavenger Resins: Diethanolamine-functionalized polystyrene resins can be used to selectively bind and remove boronic acids from the reaction mixture.[10]
-
Optimized Stoichiometry: Using the aryl halide as the limiting reagent and a slight excess of the boronic ester can help ensure the complete consumption of the more valuable coupling partner, leaving the more easily removable boronic acid species to be dealt with during workup.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store 6-(quinazoline-6-yl)boronic acid pinacol ester?
-
A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Refrigeration is recommended to minimize degradation over time.
-
-
Q2: Can I use the crude 6-(quinazoline-6-yl)boronic acid pinacol ester in my reaction without prior purification?
-
A2: While boronic acid pinacol esters are generally more stable than their corresponding boronic acids, the purity of the starting material is crucial for a successful reaction. If you have synthesized the boronic ester yourself, it is highly recommended to purify it before use to remove any residual reagents or byproducts that could interfere with the catalytic cycle.
-
-
Q3: My reaction is giving a significant amount of homocoupled biaryl product derived from the boronic ester. What causes this and how can I prevent it?
-
A3: Homocoupling is often a result of oxygen in the reaction mixture, which can promote a Pd(II)-mediated reaction between two molecules of the boronic ester.[4] Rigorous exclusion of oxygen by thoroughly degassing the solvents and maintaining a strict inert atmosphere is the most effective way to suppress this side reaction.[4]
-
Visualizing the Workflow
To aid in understanding the experimental and troubleshooting logic, the following diagrams have been created.
Experimental Workflow for Suzuki-Miyaura Coupling and Workup
Caption: A flowchart of the Suzuki-Miyaura coupling and workup procedure.
Troubleshooting Logic for Common Suzuki Coupling Issues
Caption: A decision tree for troubleshooting common Suzuki coupling problems.
References
- SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.
- Can I remove boronic acid using Work up process?. (2016). ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- How to purify boronic acids/boronate esters?. (2016). ResearchGate.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Process for purification of boronic acid and its derivatives. Google Patents.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with.... (2022). ResearchGate.
- How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- 6-Quinolineboronic acid pinacol ester 97 406463-06-7. Sigma-Aldrich.
- Buy 2-aminoquinazoline-6-boronic acid pinacol ester from Conier Chem&Pharma Limited.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- boronic esters. Organic Syntheses Procedure.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.
- 6-Quinolineboronic acid pinacol ester.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.
- Quinoxaline-6-boronic acid pinacol ester 97 1167418-13-4. Sigma-Aldrich.
- Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8. Sigma-Aldrich.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Catalyst Screening for Difficult Suzuki Couplings with Quinazoline Substrates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions with quinazoline substrates. This guide is designed to provide practical, in-depth technical support, moving beyond simple protocols to explain the underlying principles that govern success in these challenging transformations. Here, you will find field-proven insights, troubleshooting strategies, and detailed experimental workflows to help you navigate the nuances of your synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and hurdles encountered when working with quinazoline substrates in Suzuki couplings.
Q1: Why are Suzuki couplings with quinazoline substrates notoriously difficult?
The challenges in Suzuki couplings of quinazolines stem from a combination of electronic and structural factors. The quinazoline ring is an electron-deficient heterocycle, which can make the initial oxidative addition of the palladium catalyst to a haloquinazoline more challenging compared to electron-rich aryl halides.[1][2] Furthermore, the nitrogen atoms within the quinazoline scaffold can act as Lewis bases and coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalytic species and stalling the reaction.[3]
Q2: I'm starting a new project with a quinazoline substrate. What are the best "first-pass" catalyst systems to screen?
For a successful initial screening, it is advisable to employ a catalyst system known for its high activity and broad substrate scope, particularly with challenging heterocycles. A robust starting point would be a palladium(II) precatalyst, such as those from the Buchwald G3 or G4 series, paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[4][5] These ligands are designed to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] A common and effective base to start with is potassium phosphate (K₃PO₄) in an ethereal solvent like 1,4-dioxane with a small amount of water.[3][6]
Q3: My reaction has stalled with significant starting material remaining. What are the likely culprits?
Several factors could be at play if your reaction is not reaching completion:
-
Catalyst Deactivation: As mentioned, the nitrogen atoms in the quinazoline ring can inhibit the catalyst. Increasing the catalyst loading slightly or switching to a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, may overcome this issue.[7][8]
-
Insufficiently Active Catalyst: If you are using a Pd(0) source like Pd(PPh₃)₄, it may not be active enough for a challenging quinazoline substrate. Consider switching to a more modern precatalyst system.[4]
-
Poor Solubility: Quinazoline derivatives can sometimes have poor solubility in common Suzuki coupling solvents. If your reaction mixture is not homogeneous, this can severely limit the reaction rate. Consider screening alternative solvents like toluene, DMF, or THF, or increasing the reaction temperature.[9][10]
-
Inappropriate Base: The choice of base is critical for activating the boronic acid.[11][12][13] If you are using a weaker base like Na₂CO₃, it may not be sufficient. Screening stronger bases like K₃PO₄ or Cs₂CO₃ is often beneficial.[4]
Q4: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?
Homocoupling of the boronic acid is often a sign of excess oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[4] Ensure that your solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Additionally, using a well-defined palladium precatalyst can sometimes minimize side reactions compared to generating the active catalyst in situ. The choice of ligand can also influence the extent of homocoupling; sometimes, a less electron-rich ligand can disfavor this side pathway.[4]
Q5: How do I select the optimal ligand for my specific quinazoline derivative?
Ligand selection is arguably the most critical parameter in a challenging Suzuki coupling.[5] For electron-deficient and potentially coordinating substrates like quinazolines, bulky and electron-rich ligands are generally the most effective.[1][14]
-
Biarylphosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are excellent starting points. Their steric bulk promotes the reductive elimination step and can help prevent catalyst dimerization and deactivation.[4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can form very stable and highly active palladium complexes.[7][8] They are particularly useful for couplings involving less reactive aryl chlorides.[1]
-
Ferrocenyl Phosphines: Ligands like dppf are also effective, particularly in forming stable catalyst complexes.[3]
A screening approach using a panel of these different ligand classes is the most effective way to identify the optimal one for your specific substrate combination.
Q6: What is the role of the base, and how does it impact the reaction with quinazoline substrates?
The base in a Suzuki-Miyaura coupling serves a crucial role in the transmetalation step. It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[9][11][12][13] For quinazoline substrates, the choice of base can be critical. A base that is too weak may not facilitate transmetalation efficiently, leading to low conversion. Conversely, a base that is too strong or too nucleophilic could potentially react with the quinazoline ring itself, especially if there are other sensitive functional groups present. A good starting point is to screen inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[3][15]
Part 2: Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose and resolve common issues encountered during your experiments.
Symptom 1: No Reaction or Very Low Conversion (<10%)
This is a common issue and often points to a fundamental problem with the catalytic system's activity.
-
Potential Cause: Inactive or inhibited catalyst.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the palladium source, ligand, and base are of high purity and have been stored correctly.
-
Switch Palladium Precursor: If using Pd(OAc)₂ or Pd₂(dba)₃, try a more robust precatalyst like a Buchwald G3 or G4 palladacycle.[1]
-
Screen a Panel of Ligands: The initial ligand choice may be suboptimal. Screen a diverse set of ligands, including different classes of biarylphosphines (e.g., SPhos, XPhos) and an NHC ligand (e.g., IPr).[5][7]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes initiate the reaction.[16]
-
-
-
Potential Cause: Unfavorable Reaction Conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Suzuki couplings of electron-deficient heterocycles often require higher temperatures (e.g., 80-120 °C).[15][17]
-
Solvent Screening: Solubility is key. Try switching to a higher-boiling aprotic solvent like toluene, DMF, or DMA.[10]
-
Base Evaluation: A stronger base may be required. Screen K₃PO₄ and Cs₂CO₃.[4]
-
-
Symptom 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)
This often suggests catalyst deactivation over the course of the reaction or product inhibition.
-
Potential Cause: Catalyst Decomposition or Product Inhibition.
-
Troubleshooting Steps:
-
Use a More Stable Ligand: NHC ligands or bulky biarylphosphines can offer greater stability to the catalytic species throughout the reaction.[8][18]
-
Lower Reaction Temperature: While counterintuitive, sometimes very high temperatures can accelerate catalyst decomposition. If you are at the upper end of the temperature range, try lowering it slightly.
-
Re-charge Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help push it to completion, although this is not ideal for process chemistry.
-
-
Symptom 3: Significant Byproduct Formation (Homocoupling, Protodeboronation)
These side reactions compete with the desired cross-coupling pathway.
-
Potential Cause: Presence of Oxygen or Water.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.[4]
-
Anhydrous Conditions: Protodeboronation (replacement of the boron group with a proton) can be exacerbated by excess water. While some water is often beneficial, using anhydrous solvents and drying the base may help. Consider using a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.[2]
-
-
-
Potential Cause: Suboptimal Base.
-
Troubleshooting Steps:
-
Use a Milder Base: If protodeboronation is a major issue, consider a milder base like KF or K₂CO₃.[10]
-
-
Part 3: Experimental Protocols
The following protocols provide a starting point for your experiments and should be optimized for your specific substrates.
Protocol 1: High-Throughput Catalyst Screening
This protocol is designed for a 24-well plate format to efficiently screen multiple conditions.
-
Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of a 24-well reaction block.
-
Catalyst/Ligand Dispensing: Pre-weigh or dispense stock solutions of various palladium precursors and ligands into the designated wells.
-
Reagent Addition:
-
Prepare a stock solution of the haloquinazoline and the boronic acid derivative in the chosen solvent (e.g., 1,4-dioxane).
-
Prepare separate stock solutions of the different bases to be screened.
-
Dispense the haloquinazoline/boronic acid solution to all wells, followed by the respective base solution to the appropriate wells.
-
-
Reaction: Seal the reaction block and place it on a stirring hotplate set to the desired temperature.
-
Analysis: After the reaction time, cool the block to room temperature. Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Protocol 2: Recommended Starting Conditions for a Difficult Quinazoline Suzuki Coupling
This protocol is a robust starting point for a single reaction.
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a stir bar, add the haloquinazoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not part of the precatalyst).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat three times).[19]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the haloquinazoline.[19]
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography.[17]
-
Part 4: Data-Driven Catalyst and Ligand Selection
The following tables summarize key components for successful Suzuki couplings with quinazoline substrates.
Table 1: Comparison of Common Palladium Precursors
| Palladium Precursor | Common Ligands | Advantages | Disadvantages |
| Pd(OAc)₂ | Buchwald ligands, NHCs | Cost-effective, readily available | Requires in situ reduction to Pd(0) |
| Pd₂(dba)₃ | Buchwald ligands, NHCs | Good source of Pd(0) | Air-sensitive, can be inconsistent |
| Pd(PPh₃)₄ | - | Simple to use | Often not active enough for difficult couplings |
| Buchwald Precatalysts | Integrated biarylphosphine | Air-stable, highly active, reproducible | Higher cost |
| PEPPSI™-IPr | Integrated NHC | Air-stable, excellent for chloro-substrates | Higher cost |
Table 2: Guide to Ligand Selection for Quinazoline Couplings
| Ligand Class | Example Ligands | Key Characteristics | Best For... |
| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich | General-purpose, sterically hindered substrates.[4][5] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, thermally stable | Chloroquinazolines, overcoming catalyst inhibition.[7][8] |
| Ferrocenyl Phosphines | dppf | Good thermal stability | Can be effective for a range of substrates.[3] |
Part 5: Mechanistic Insights and Troubleshooting Logic
The Suzuki Coupling Catalytic Cycle with Quinazoline-Specific Challenges
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][20] When using quinazoline substrates, specific steps in this cycle can be particularly challenging.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential challenges with quinazoline substrates.
Troubleshooting Workflow
This flowchart provides a logical path for addressing common issues in Suzuki couplings with quinazolines.
Caption: A logical troubleshooting workflow for difficult quinazoline Suzuki couplings.
Part 6: References
-
Al-Masum, M. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]
-
Gandham, S. K., et al. (2018). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. ResearchGate. [Link]
-
Trose, M., et al. (2017). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 22(12), 2147. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link]
-
Reddy, T. S., et al. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Ali, G. W., et al. (2018). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect, 3(30), 8753-8759. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ishiyama, T., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Casares, J. A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2533-2542. [Link]
-
Rust, H. S. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis [Honors Thesis, Western Kentucky University]. Digital Commons @ WKU. [Link]
-
Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 961314. [Link]
-
Khumalo, N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 45(33), 15011-15021. [Link]
-
Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2445-2455. [Link]
-
Ortuño, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]
-
Ortuño, M. A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
-
Ortuño, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Khumalo, N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
-
Bugarin, A., et al. (2011). A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. Dalton Transactions, 40(20), 5439-5447. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
-
Szostak, M., et al. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Angewandte Chemie International Edition, 64(37), e202509281. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online forum]. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2264-2273. [Link]
-
Watterson, S. H., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 10(23), 5561-5564. [Link]
-
Scilit. (n.d.). C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Screening of various palladium catalysts. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium catalysts screening. Retrieved January 19, 2026, from [Link]
-
Cuffin-Munday, E. (n.d.). Dalton Transactions Blog. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for 6-(Boropinacolato)quinazoline Suzuki-Miyaura Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with 6-(boropinacolato)quinazoline and its derivatives in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and frequently asked questions related to the critical role of the base in achieving high efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction involving 6-(boropinacolato)quinazoline?
The base is not merely a spectator or a simple acid scavenger in the Suzuki-Miyaura coupling; it is a crucial activator in the catalytic cycle. Its primary role is to facilitate the pivotal transmetalation step.[1] The boropinacolato ester, while more stable than its corresponding boronic acid, is a relatively poor nucleophile. The base reacts with the boron center to form a more electron-rich, nucleophilic "ate" complex (a tetrahedral boronate species).[2][3] This activation significantly increases the rate at which the organic group (the quinazoline moiety) is transferred from the boron atom to the palladium(II) center, regenerating the active Pd(0) catalyst and forming the desired carbon-carbon bond.[2]
Q2: Which bases are recommended for reactions with 6-(boropinacolato)quinazoline, and what is a good starting point for optimization?
The selection of a base is highly dependent on the specific coupling partners, solvent, and catalyst system. However, for quinazoline derivatives, a general hierarchy of effectiveness has been observed.
-
Excellent Starting Point: Sodium carbonate (Na₂CO₃) is frequently reported as a highly effective and reliable base for Suzuki couplings involving quinazoline scaffolds, often providing excellent yields.[4][5][6] It is typically used in a biphasic solvent system, such as toluene/water or dioxane/water.[4]
-
Alternative Inorganic Bases: If Na₂CO₃ proves suboptimal, other inorganic bases should be screened. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common and effective alternatives.[7] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective for particularly challenging couplings.[7][8]
-
Bases to Use with Caution: Strong hydroxide bases like NaOH have been reported as ineffective in some quinazoline coupling reactions.[4] Strong alkoxides like sodium tert-butoxide (t-BuONa) may give moderate results but can promote side reactions with sensitive functional groups.[4][9]
Ultimately, the optimal base must be determined empirically for each unique reaction.[7]
Troubleshooting Guide
Issue 1: My reaction is sluggish, stalls at partial conversion, or fails completely. Could the base be the culprit?
Yes, this is a very common issue directly linked to the choice and function of the base.
-
Potential Cause: Insufficient Base Strength or Solubility. The selected base may not be strong enough to efficiently form the reactive boronate species, or it may have poor solubility in the reaction medium, limiting its availability.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you started with a milder base like NaHCO₃ or K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[7]
-
Ensure Proper Mixing: For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Insufficient mixing can make the reaction appear sluggish.[10]
-
Verify Base Quality: Ensure the base is not old or hydrated, as this can affect its activity. Use a freshly opened bottle or dry the base before use if necessary.
-
Issue 2: I'm observing significant protodeboronation, where my 6-(boropinacolato)quinazoline is being converted back to unsubstituted quinazoline. How can I prevent this?
Protodeboronation is the undesired cleavage of the C–B bond, a common side reaction with heteroaryl boronic esters, which can be exacerbated by the reaction conditions.[7][10]
-
Potential Cause: Presence of Excess Water or Protic Sources with a Harsh Base. While some water is often necessary to dissolve inorganic bases, an excess, especially at high temperatures and in the presence of a strong base, can lead to hydrolysis of the boronate ester.[7]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: If protodeboronation is severe, switch to an anhydrous solvent (e.g., dioxane, THF) and a base that is effective without water, such as tripotassium phosphate (K₃PO₄).[10]
-
Employ a Milder Base: A very strong base can sometimes accelerate the decomposition of the starting material. Paradoxically, a milder base like potassium fluoride (KF) or a weaker carbonate might provide a better outcome by minimizing this side reaction.[1][11]
-
Lower the Reaction Temperature: High temperatures accelerate protodeboronation. Screen for catalyst/ligand systems that are active at lower temperatures (e.g., 60-80 °C) to find a balance between the desired coupling rate and the undesired decomposition rate.[7]
-
Data Summary: Base Performance in Quinazoline Suzuki Couplings
The following table summarizes findings from the literature on the effect of various bases in Suzuki-Miyaura reactions involving quinazoline derivatives.
| Base | Catalyst System | Solvent System | Yield | Remarks |
| Na₂CO₃ | Pd(dppf)Cl₂ | Toluene/Water | High | Consistently reported as the most effective base for this class of compounds, giving the highest yields.[4][5] |
| K₃PO₄ | Pd(dppf)Cl₂ | Toluene/Water | Good | A strong alternative to Na₂CO₃; also effective in anhydrous systems to prevent protodeboronation.[4][7] |
| t-BuONa | Pd(dppf)Cl₂ | Toluene/Water | Moderate | A strong organic base, but may not be as effective as inorganic carbonates for this specific substrate.[4] |
| NaOH | Pd(dppf)Cl₂ | Toluene/Water | Poor | Reported to be ineffective, leading to low conversion and potential side reactions.[4][12] |
| Cs₂CO₃ | Pd(OAc)₂ / Ligand | Dioxane/Water | Variable | A very strong base, useful for difficult couplings but can sometimes lead to undesirable products.[7][13] |
Experimental Protocol: General Procedure for Base Screening
This protocol provides a standardized workflow for the Suzuki-Miyaura coupling of 6-(boropinacolato)quinazoline with an aryl bromide, designed for optimizing the base.
Reagents & Equipment:
-
6-(boropinacolato)quinazoline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Selected Base (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if required for the base)
-
Reaction vials with stir bars, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add the 6-(boropinacolato)quinazoline, aryl bromide, and palladium precatalyst to a dry reaction vial containing a magnetic stir bar.
-
Base Addition: Add the selected solid base (e.g., Na₂CO₃, K₃PO₄) to the vial.
-
Solvent Addition: Add the degassed organic solvent (e.g., 4 mL of dioxane), followed by degassed water if using a biphasic system (e.g., 1 mL of water). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 20 minutes.[7]
-
Reaction Execution: Securely seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Begin vigorous stirring.
-
Monitoring: Monitor the reaction's progress at regular intervals (e.g., every hour) using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Analysis: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for base-related issues.
Caption: Role of the base in the Suzuki-Miyaura cycle.
References
-
Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]
-
Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... - ResearchGate. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling byproducts in 6-arylquinazoline synthesis
Technical Support Center: Synthesis of 6-Arylquinazolines
A Guide to Minimizing Homocoupling Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for the synthesis of 6-arylquinazolines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to construct the 6-arylquinazoline scaffold. A common challenge in these syntheses is the formation of homocoupling byproducts, which can significantly reduce the yield of the desired product and complicate purification.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our focus is on not just what to do, but why certain experimental choices are critical for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding homocoupling in 6-arylquinazoline synthesis.
Q1: What is homocoupling in the context of 6-arylquinazoline synthesis, and why is it a problem?
A: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same coupling partner react with each other. In the synthesis of 6-arylquinazolines, this typically manifests as the formation of a biaryl byproduct from two molecules of your arylboronic acid (in a Suzuki coupling) or the dimerization of your 6-haloquinazoline. This unwanted reaction consumes your starting materials, reduces the yield of your target 6-arylquinazoline, and introduces impurities that can be difficult to separate.
Q2: What are the primary causes of homocoupling byproducts in Suzuki-Miyaura reactions for 6-arylquinazoline synthesis?
A: There are two main culprits behind homocoupling of boronic acids in Suzuki reactions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the coupling of two boronic acid molecules, leading to the homocoupled byproduct.[1][2][3] Rigorous exclusion of oxygen is therefore paramount.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it must first be reduced to the catalytically active Pd(0) form. This reduction can occur through the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the main catalytic cycle is established.[1][2]
Q3: How does the choice of palladium source influence the extent of homocoupling?
A: The selection of your palladium source is critical.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and often stable, but they can directly promote homocoupling as they require an initial reduction to Pd(0).[1][2]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they can enter the catalytic cycle directly without a pre-reduction step, thus minimizing a key pathway for homocoupling.[2]
-
Palladium Precatalysts (e.g., Buchwald's G3 and G4): These are designed to generate the active Pd(0) species cleanly and efficiently, which can significantly suppress side reactions like homocoupling.[1]
Q4: Can the ligand I choose for my reaction help in minimizing homocoupling?
A: Absolutely. Ligands play a vital role in stabilizing the palladium catalyst and modulating its reactivity. To reduce homocoupling:
-
Utilize Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective.[2][4] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[1][2]
-
N-Heterocyclic Carbenes (NHCs): These can also be excellent choices for promoting the desired cross-coupling over homocoupling.[1]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with homocoupling during the synthesis of 6-arylquinazolines.
Symptom: High Levels of Aryl-Aryl Homocoupling (from Boronic Acid)
If you are observing a significant amount of the biaryl byproduct corresponding to your boronic acid, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for aryl-aryl homocoupling.
-
Explanation: As discussed, oxygen is a primary driver of boronic acid homocoupling.[1][2][3] Even small amounts of dissolved oxygen can lead to significant byproduct formation.
-
Troubleshooting Protocol:
-
Solvent Degassing: Ensure your solvent is thoroughly deoxygenated before use. A common and effective method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes.[5] A subsurface sparge, where the gas is bubbled through the solvent, is particularly effective.[5][6][7]
-
Reaction-Vessel Inerting: Before adding your reagents, thoroughly purge the reaction vessel with an inert gas. This can be achieved through several vacuum-argon/nitrogen cycles.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent atmospheric oxygen from entering the system.
-
-
Explanation: Using a Pd(II) precatalyst can initiate homocoupling as it gets reduced to the active Pd(0) catalyst.[1][2]
-
Troubleshooting Protocol:
-
Switch to a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
-
Employ a Precatalyst: Modern palladium precatalysts, such as those from the Buchwald group (G3, G4), are designed for clean and efficient generation of the active Pd(0) species and are highly recommended.[1]
-
Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[6][7]
-
-
Explanation: The ligand's steric and electronic properties are crucial. A ligand that is not sufficiently bulky or electron-donating may not effectively promote the desired cross-coupling pathway over the homocoupling side reaction.
-
Troubleshooting Protocol:
-
Screen Bulky, Electron-Rich Ligands: If you are using a simple phosphine ligand like PPh₃, consider screening more advanced ligands. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) is often a good starting point for suppressing homocoupling.[4] Other effective options include XPhos and other biaryl phosphine ligands.[2]
-
Symptom: Low Yield of 6-Arylquinazoline with Recovery of Starting Materials
If your reaction is sluggish and you are recovering significant amounts of your 6-bromoquinazoline and/or observing protodeborylation of your boronic acid, consider the following.
Caption: Simplified catalytic cycle for Suzuki coupling, highlighting the homocoupling side reaction.
-
Explanation: The choice of base and solvent is critical for the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. An inappropriate base may not be strong enough to activate the boronic acid, or it may have poor solubility in the chosen solvent. In Buchwald-Hartwig aminations, the base's role is also crucial and solvent-dependent.[8][9] For instance, in nonpolar solvents, an anionic base is often required.[8][9]
-
Troubleshooting Protocol:
-
Base Screening: If using a weak base like Na₂CO₃, consider screening stronger inorganic bases like K₂CO₃ or K₃PO₄.[10] In some cases, an organic base may be beneficial.
-
Solvent System Optimization: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often necessary to dissolve both the organic substrates and the inorganic base.[4] The ratio of organic solvent to water can be optimized.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can sometimes improve the reaction rate.
-
-
Explanation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeborylation), where the C-B bond is cleaved to give the corresponding arene.[1] This side reaction consumes your boronic acid and reduces the yield of the desired product.
-
Troubleshooting Protocol:
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeborylation than their corresponding boronic acids.
-
Minimize Water Content: While some water is often necessary for the base to function, excessive amounts can promote protodeborylation. Experiment with reducing the water content in your solvent system.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeborylation. Consider if the reaction can be run at a lower temperature or for a shorter duration.
-
Part 3: Recommended Experimental Protocol
This section provides a general, robust starting protocol for the Suzuki-Miyaura cross-coupling of a 6-bromoquinazoline with an arylboronic acid, designed to minimize homocoupling.
Materials:
-
6-Bromoquinazoline
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 6-bromoquinazoline, arylboronic acid, and K₃PO₄.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of degassed dioxane.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Summary of Key Parameters for Minimizing Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling of the boronic acid.[2][3] |
| Palladium Source | Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst | Avoids the initial reduction step from Pd(II) to Pd(0) which can cause homocoupling.[2] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Steric hindrance and electron-donating properties favor the cross-coupling pathway.[2][4] |
| Base | Moderately strong, soluble base (e.g., K₃PO₄) | Ensures efficient transmetalation without being overly harsh. |
| Solvent | Degassed aprotic solvent with minimal necessary water | Reduces dissolved oxygen and minimizes protodeborylation of the boronic acid. |
| Additives | Consider mild reducing agents (e.g., potassium formate) in problematic cases | Can scavenge Pd(II) species that promote homocoupling.[6][7] |
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Role of the base in Buchwald-Hartwig amination. (2014). The Journal of Organic Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2022). WuXi AppTec.
- Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. (2018). Oriental Journal of Chemistry.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Characterization of 6-Arylquinazoline Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinazoline derivatives stand out for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The substitution at the 6-position with an aryl group often plays a crucial role in modulating the pharmacological profile of these compounds. Consequently, unambiguous structural confirmation and purity assessment of 6-arylquinazoline products are paramount for meaningful structure-activity relationship (SAR) studies and advancement in drug development.
This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of 6-arylquinazoline products. Drawing from established methodologies and experimental data, we will delve into the causality behind experimental choices and present a self-validating system for the structural elucidation of these important heterocyclic compounds.
The Spectroscopic Quadrumvirate: A Multi-faceted Approach to Structural Elucidation
The robust characterization of 6-arylquinazolines relies on a synergistic application of several spectroscopic methods. No single technique provides a complete picture; instead, their combined data offer a comprehensive and validated structural assignment. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of 6-arylquinazoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.
¹H NMR spectra of 6-arylquinazolines reveal characteristic signals for the protons on the quinazoline core and the appended aryl group. The chemical shifts (δ) are influenced by the electronic effects of substituents and the overall aromatic system.
-
Quinazoline Core Protons: The protons on the quinazoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are diagnostic. For instance, the proton at the 2-position often appears as a singlet, while the protons on the benzene ring of the quinazoline core will exhibit splitting patterns (e.g., doublets, triplets, multiplets) depending on their substitution.[5][6][7]
-
Aryl Substituent Protons: The protons of the 6-aryl group will also resonate in the aromatic region, with their chemical shifts and multiplicities dictated by the substitution pattern on that ring.
-
Other Substituents: Protons of other functional groups (e.g., methoxy, alkyl chains) will appear in their characteristic regions of the spectrum.[5][6]
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework.
-
Quinazoline Core Carbons: The carbon atoms of the quinazoline ring typically resonate in the range of δ 110-165 ppm. The quaternary carbons, such as C-4 and C-8a, often appear at lower field strengths.[6]
-
Aryl Substituent Carbons: The carbons of the 6-aryl group will also have characteristic chemical shifts in the aromatic region.
-
Carbonyl and Other Carbons: If the quinazoline is a quinazolinone derivative, the carbonyl carbon (C=O) will show a distinct signal at a lower field, typically around δ 160-165 ppm.[6]
Experimental Protocol: NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the 6-arylquinazoline molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
Sample Preparation:
-
Dissolve 5-10 mg of the 6-arylquinazoline sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra at room temperature.[4]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
Coupling constants (J) are expressed in Hertz (Hz).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the 6-arylquinazoline product and providing valuable information about its structure through fragmentation patterns.
High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[7][8][9] The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M]⁺˙) corresponding to the intact molecule. Analysis of the fragmentation pattern can help confirm the presence of the quinazoline core and the 6-aryl substituent.[1]
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the 6-arylquinazoline molecule.
Instrumentation: An Electrospray Ionization (ESI) or other suitable high-resolution mass spectrometer.[8]
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).[4]
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum displays the molecular ion peak and various fragment ion peaks.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of 6-arylquinazolines, IR spectra can confirm the presence of the aromatic rings and any other functional groups.
-
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are indicative of C=N and C=C stretching vibrations within the quinazoline and aryl rings.[10]
-
C-N Stretching: Bands around 1300-1370 cm⁻¹ can be attributed to C-N stretching.
-
Other Functional Groups: If the molecule contains other functional groups, such as a carbonyl (C=O) in quinazolinone derivatives (around 1650-1700 cm⁻¹), or an -NH group (around 3200-3500 cm⁻¹), these will give rise to characteristic absorption bands.[10]
Experimental Protocol: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the 6-arylquinazoline molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.
Sample Preparation:
-
Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin disk.[8][11]
Data Acquisition:
-
Irradiate the sample with infrared radiation.
-
The absorption is measured as a function of wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 6-arylquinazoline. The absorption spectrum is characterized by one or more absorption maxima (λmax).
The UV-Vis spectra of quinazoline derivatives typically show two main absorption bands: one at a shorter wavelength (around 240–300 nm) attributed to π → π* transitions in the aromatic system, and another at a longer wavelength (around 310–425 nm) which can be due to n → π* transitions.[12] The position and intensity of these bands can be influenced by the nature and position of substituents on both the quinazoline ring and the 6-aryl group.[12] While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for confirming the presence of the conjugated aromatic system and for quantitative analysis.[13][14]
Experimental Protocol: UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the 6-arylquinazoline molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Dissolve the sample in a suitable UV-grade solvent (e.g., acetonitrile, DMSO) to a known concentration, typically in the micromolar range.[12][15]
Data Acquisition:
-
Measure the absorbance of the solution over a range of wavelengths (typically 200-800 nm).
-
Record the wavelength of maximum absorbance (λmax).
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Alternative/Complementary Techniques |
| ¹H NMR | Detailed proton environment, connectivity (through coupling), and stereochemistry. | High resolution, provides unambiguous structural information. | Requires relatively pure sample, can have overlapping signals in complex molecules. | 2D NMR (COSY, HSQC, HMBC) for resolving complex spectra. |
| ¹³C NMR | Carbon skeleton of the molecule. | Directly observes the carbon framework, good for identifying quaternary carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. | DEPT experiments to differentiate between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula, fragmentation aids in structural confirmation. | Isomers may not be distinguishable by mass alone. | Tandem MS (MS/MS) for more detailed fragmentation analysis.[16] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for identifying key functional moieties (e.g., C=O, N-H). | Does not provide information on the overall molecular structure or connectivity. | Raman Spectroscopy. |
| UV-Vis Spectroscopy | Electronic transitions within the conjugated system. | Simple, good for quantitative analysis and confirming the presence of a conjugated system. | Provides limited structural information, spectra can be broad and non-specific. | Fluorescence Spectroscopy for certain derivatives. |
Visualizing the Characterization Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of newly synthesized 6-arylquinazoline products. The following diagram illustrates a typical workflow, starting from the purified product to the final structural confirmation.
Caption: Workflow for the spectroscopic characterization of 6-arylquinazoline products.
Logical Relationships in Spectroscopic Data Interpretation
The power of this multi-technique approach lies in the cross-validation of data. The information from each technique should be consistent and complementary, building a coherent structural picture.
Caption: Interrelationship of spectroscopic data for structural validation.
Conclusion
The spectroscopic characterization of 6-arylquinazoline products is a critical step in the drug discovery and development process. A thorough and systematic approach, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, is essential for unambiguous structural elucidation and purity assessment. By understanding the strengths and limitations of each technique and integrating the data in a logical manner, researchers can confidently advance their most promising candidates. This guide provides a framework for such an approach, emphasizing the importance of experimental rigor and data-driven decision-making in the pursuit of novel therapeutics.
References
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
Semantic Scholar. (2014, September 16). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved from [Link]
-
PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PMC. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]
-
MDPI. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]
-
University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) SYNTHESIS OF 6–ARYL BENZIMIDAZO[1,2–C]QUINAZOLINE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile.... Retrieved from [Link]
-
AIP Publishing. (2011, August 24). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Retrieved from [Link]
-
NIH. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]
-
TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]
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ResearchGate. (2009, April 23). (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]
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MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved from [Link]
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Confirming the Structure of Suzuki Coupling Products from 6-(boropinacolato)quinazoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool for the formation of C-C bonds, and the use of 6-(boropinacolato)quinazoline as a building block opens avenues for the synthesis of a diverse array of potentially bioactive molecules. This guide provides an in-depth, objective comparison of analytical techniques to definitively confirm the structure of 6-arylquinazoline products derived from this versatile precursor, complete with supporting experimental data and protocols.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a cornerstone of modern organic synthesis.[1][2] The reaction's tolerance of a wide range of functional groups and its generally high yields have made it a favored method for creating biaryl compounds, which are prevalent in pharmaceuticals and material science. When starting with 6-(boropinacolato)quinazoline, the goal is to couple a variety of aryl or heteroaryl groups at the 6-position of the quinazoline core, a scaffold known for its diverse pharmacological activities.[3][4]
However, the success of the synthesis is only half the story. Rigorous structural elucidation of the final product is paramount to ensure that the desired transformation has occurred and to rule out the formation of isomeric byproducts or undesired side-products. This guide will walk through the critical analytical techniques required for this confirmation, explaining the "why" behind the experimental choices and providing a framework for a self-validating analytical workflow.
The Suzuki-Miyaura Coupling of 6-(boropinacolato)quinazoline: A Representative Protocol
The Suzuki-Miyaura coupling of 6-(boropinacolato)quinazoline with an aryl halide is a well-established procedure. A typical reaction involves the quinazoline boronic ester, an aryl halide (bromide or iodide being more reactive than chloride), a palladium catalyst, a base, and a suitable solvent system.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-(boropinacolato)quinazoline (1.0 eq.), the aryl halide (1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The choice of catalyst and ligand can be critical and may require optimization.
-
Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of the synthesized 6-arylquinazoline. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum is the first and most crucial piece of evidence. The disappearance of the characteristic signals for the boropinacolato group and the appearance of new aromatic signals corresponding to the coupled aryl group are key indicators of a successful reaction.
Expected Spectral Changes:
-
Disappearance of Pinacol Protons: The singlet at ~1.3 ppm corresponding to the twelve equivalent protons of the two methyl groups on the pinacolato moiety will be absent in the product spectrum.
-
Appearance of New Aromatic Protons: New signals in the aromatic region (typically 6.5-8.5 ppm) will appear, corresponding to the protons of the newly introduced aryl ring. The coupling patterns (e.g., doublets, triplets) and integration of these new signals will be consistent with the structure of the aryl halide used.
-
Shifts in Quinazoline Protons: The chemical shifts of the protons on the quinazoline core, particularly those closest to the site of coupling (H-5 and H-7), will experience a downfield shift due to the electronic effects of the new aryl substituent.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
Key Observations:
-
Absence of Boron-Bound Carbon: The signal for the carbon atom of the quinazoline ring previously attached to the boron atom will no longer be present in its original upfield position.
-
New Aromatic Carbon Signals: A new set of signals will appear in the aromatic region, corresponding to the carbons of the coupled aryl group.
-
Quaternary Carbon Signals: The appearance of two new quaternary carbon signals (one on the quinazoline ring and one on the new aryl ring) at the point of the newly formed C-C bond is a definitive indicator of successful coupling.
2D NMR: Unambiguous Connectivity Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC are essential for irrefutable proof of structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will confirm the connectivity of protons within the quinazoline ring and within the newly introduced aryl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the C-C bond formation. It shows correlations between protons and carbons that are two or three bonds away. A key correlation to look for is between the protons on the new aryl ring and the C-6 carbon of the quinazoline ring, and vice-versa.
Caption: Logical workflow for NMR-based structural confirmation.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.
-
Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Interpretation: The resulting spectrum will show the [M+H]⁺ or [M+Na]⁺ ion. The measured mass-to-charge ratio (m/z) should be compared to the calculated theoretical mass for the expected 6-arylquinazoline product. A mass accuracy of within 5 ppm is considered definitive confirmation of the elemental formula.
Table 1: Comparison of Expected vs. Observed Mass Spectrometry Data
| Compound | Expected Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Mass Error (ppm) |
| 6-phenylquinazoline | C₁₄H₁₁N₂ | 207.0917 | 207.0915 | -0.96 |
| 6-(4-methoxyphenyl)quinazoline | C₁₅H₁₃N₂O | 237.1022 | 237.1020 | -0.84 |
| 6-(3-pyridyl)quinazoline | C₁₃H₁₀N₃ | 208.0869 | 208.0867 | -0.96 |
III. X-ray Crystallography: The Definitive Proof
For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[7][8][9][10] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive evidence of the newly formed C-C bond and the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray analysis. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: The resulting structural model will provide bond lengths, bond angles, and torsion angles, unequivocally confirming the connectivity of the 6-arylquinazoline.[11]
While X-ray crystallography is the most definitive method, obtaining suitable crystals can be a significant challenge. Therefore, it is often used as a final confirmatory technique after initial characterization by NMR and MS.
IV. Comparison with Alternative Synthetic Routes
To further build confidence in the structural assignment, it is beneficial to compare the analytical data with that of the same compound synthesized via an alternative route. For instance, 6-arylquinazolines can also be synthesized from 6-haloquinazolines and arylboronic acids.[12][13] If the analytical data (NMR, MS, melting point) of the product from the 6-(boropinacolato)quinazoline route matches that of the product from the 6-haloquinazoline route, it provides strong corroborating evidence for the assigned structure.
Table 2: Comparison of Analytical Methods for Structural Confirmation
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H, ¹³C, 2D NMR | Detailed connectivity, stereochemistry | Provides the most comprehensive structural information in solution | Can be complex to interpret for complex molecules |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | High sensitivity, requires very little sample | Does not provide information on connectivity |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous proof of structure | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion
Confirming the structure of Suzuki coupling products from 6-(boropinacolato)quinazoline requires a multi-faceted analytical approach. While ¹H NMR provides the initial and often most telling evidence of a successful reaction, a combination of ¹³C NMR, 2D NMR techniques (COSY, HSQC, and particularly HMBC), and high-resolution mass spectrometry is essential for a robust and self-validating structural assignment. For crystalline products, single-crystal X-ray diffraction offers the ultimate and irrefutable proof of structure. By employing this comprehensive analytical workflow, researchers can have the utmost confidence in their synthetic outcomes, paving the way for further investigation into the biological and material properties of these novel quinazoline derivatives.
References
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Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Chakravarthy, A. K., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 20, 119-124. [Link]
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Structures of some important quinazoline derivatives and atom numbering of compound 1. (n.d.). ResearchGate. [Link]
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6-Substituted quinazoline-containing drug molecules. (n.d.). ResearchGate. [Link]
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X-ray crystal structures of compounds (a) 6g and (b) 6i with the atom numbering used in the crystallographic analysis. (n.d.). ResearchGate. [Link]
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Synthesis of 6-aryl quinazolines 9a-x and 19. Reagents and... (n.d.). ResearchGate. [Link]
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Structures of quinazolinone, quinazoline and of the studied compounds [1 (TEFDEN... (n.d.). ResearchGate. [Link]
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Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.). ResearchGate. [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2012). Future Medicinal Chemistry, 4(5), 625-42. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2022). Molecules, 27(3), 973. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]
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New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024). ChemistryOpen. [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/)
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A Senior Application Scientist's Guide to Synthetic Strategy: 6-Bromoquinazoline vs. 6-(Boropinacolato)quinazoline in Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two key intermediates in the synthesis of functionalized quinazolines: 6-bromoquinazoline and 6-(boropinacolato)quinazoline. The choice between using an aryl halide or an arylboronic ester as the linchpin in a synthetic sequence is a critical decision that impacts reaction design, efficiency, and overall strategy. Here, we dissect the practical and mechanistic nuances of each approach, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery and development programs.
Introduction: The Quinazoline Scaffold and the Suzuki-Miyaura Reaction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs, including anticancer agents like Gefitinib and Erlotinib[1]. The functionalization of this heterocycle, particularly at the C6-position, is crucial for modulating pharmacological activity. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the C-C bonds necessary for this functionalization, owing to its broad substrate scope, functional group tolerance, and generally mild conditions[2][3][4].
A synthetic chemist aiming to create a library of 6-arylquinazolines is faced with a fundamental choice, illustrated below. Should one use 6-bromoquinazoline as a stable, electrophilic coupling partner with a diverse array of boronic acids/esters? Or is it more advantageous to first convert the bromide into 6-(boropinacolato)quinazoline, creating a nucleophilic partner to react with a range of aryl halides? This guide explores the trade-offs inherent in these two divergent strategies.
Caption: Divergent synthetic pathways to 6-Arylquinazolines.
Comparative Analysis: Bromide vs. Boropinacolate
The decision between Route A and Route B hinges on four key factors: reagent accessibility, stability, reaction kinetics, and purification efficiency.
Reagent Accessibility and Synthesis
-
6-Bromoquinazoline (Electrophile): This compound is often commercially available or can be synthesized through established routes, such as the reaction of 5-bromoanthranilic acid with formamide or other cyclization precursors[1]. Its status as a common starting material makes Route A highly accessible. The true value of this route lies in the vast commercial and literature availability of diverse aryl and heteroaryl boronic acids and their pinacol esters.
-
6-(Boropinacolato)quinazoline (Nucleophile): This reagent is not as commonly available commercially and typically must be synthesized in-house. The standard method is the Miyaura borylation of 6-bromoquinazoline using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. While this adds an extra step to the overall sequence, it opens the door to coupling with a wide array of aryl halides and triflates, which in certain cases may be more accessible or stable than their boronic acid counterparts.
Stability, Handling, and Mechanistic Implications
Aryl bromides are exceptionally stable, crystalline solids with a long shelf-life, requiring no special handling precautions. This robustness is a significant advantage in synthesis.
Boronic acid pinacol esters, like 6-(boropinacolato)quinazoline, are generally favored over free boronic acids due to their enhanced stability. They are less prone to protodeboronation (cleavage of the C-B bond) and oxidative degradation[5]. Pinacol esters are typically crystalline, free-flowing solids that are compatible with a wider range of reaction conditions and are often amenable to silica gel chromatography, although prolonged exposure can lead to hydrolysis[6]. Recent studies have even developed boronic esters that are exceptionally stable to silica gel, simplifying purification[7][8].
From a mechanistic standpoint, the Suzuki-Miyaura reaction requires activation of the organoboron species by a base to facilitate the key transmetalation step[9]. While it was once thought that boronic esters must first hydrolyze to the boronic acid in situ, extensive mechanistic studies have confirmed that boronic esters can and do transmetalate directly from the boronate complex to the palladium center[10][11]. This understanding has led to the development of rapid, anhydrous Suzuki-Miyaura coupling conditions that minimize side reactions like protodeboronation[12][13].
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Performance in Cross-Coupling: A Data-Driven Comparison
The ultimate measure of performance is the efficiency and yield of the desired transformation. Below is a summary of representative conditions and outcomes for both synthetic routes, compiled from literature sources.
| Parameter | Route A: 6-Bromoquinazoline (Electrophile) | Route B: 6-(Boropinacolato)quinazoline (Nucleophile) |
| Typical Nucleophile | Phenylboronic acid or its pinacol ester | Aryl/Heteroaryl Bromide or Iodide |
| Catalyst System | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Palladacycles[14][15] | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, other modern catalysts[6] |
| Typical Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[14][15] | K₃PO₄, K₂CO₃[6] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME[14][16] | Toluene/H₂O, 2-MeTHF[6][15] |
| Temperature | 80–115 °C[14][17] | 90–110 °C[6][15] |
| Reported Yields | Generally high (70–95%) for a wide range of partners[16][18] | Generally high (80–95%), dependent on halide partner[6] |
| Key Advantage | Direct use of a stable starting material; vast library of available boronates. | Access to coupling partners that are more stable/available as halides; allows for late-stage borylation strategies. |
| Key Disadvantage | Success depends on the stability of the boronic acid/ester partner. | Requires an additional synthetic step (borylation) before the key coupling. |
Detailed Experimental Protocols
To provide a practical framework, the following are detailed, self-validating protocols for key transformations in both synthetic routes.
Protocol 1: Miyaura Borylation of 6-Bromoquinazoline (Precursor for Route B)
This protocol describes the conversion of the aryl bromide to the arylboronic ester.
-
Objective: To synthesize 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-bromoquinazoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1–1.5 equiv), and potassium acetate (KOAc) (3.0 equiv).
-
Add the palladium catalyst, typically [Pd(dppf)Cl₂] (2–3 mol%).
-
Add a degassed solvent, such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80–100 °C and stir for 4–16 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a solvent system like ethanol/hexanes or by silica gel column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromoquinazoline (Route A)
This protocol details the coupling of the aryl bromide with a generic arylboronic acid.
-
Objective: To synthesize a 6-arylquinazoline from 6-bromoquinazoline.
-
Procedure:
-
In a round-bottom flask, combine 6-bromoquinazoline (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or [Pd(dppf)Cl₂] (2–3 mol%)[14].
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water[14][17].
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Heat the reaction to 90–100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6–24 hours).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the pure 6-arylquinazoline.
-
Decision-Making Framework: Which Route is Best for Your Project?
-
Choose Route A (Bromoquinazoline as Electrophile) when:
-
Your target library involves coupling with a wide variety of boronic acids/esters that are commercially available or readily accessible.
-
You want to minimize the number of synthetic steps from a common, stable precursor.
-
The boronic acid/ester coupling partners are known to be stable under standard Suzuki conditions.
-
-
Choose Route B (Boropinacolate as Nucleophile) when:
-
The desired coupling partners are more readily available or cost-effective as aryl halides or triflates.
-
You are performing a late-stage functionalization where the boronic ester moiety is introduced just before the final coupling.
-
The required boronic acid equivalent is unstable, and using its more robust halide counterpart is advantageous.
-
You are employing iterative cross-coupling strategies where the boronic ester serves as a handle for subsequent transformations.
-
Conclusion
Both 6-bromoquinazoline and 6-(boropinacolato)quinazoline are powerful and effective intermediates for the synthesis of novel quinazoline derivatives. The choice is not a matter of one being universally superior, but rather a strategic decision based on the overall synthetic plan, reagent availability, and project goals. Route A offers a direct and robust path, leveraging the stability of the aryl bromide and the vast diversity of organoboron reagents. Route B provides flexibility, enabling access to coupling partners from the halide pool and offering advantages in multi-step or late-stage functionalization strategies. By understanding the underlying principles and practical considerations outlined in this guide, researchers can confidently select the optimal path to accelerate their discovery programs.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024). PubMed. [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2024). ResearchGate. [Link]
-
Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). National Institutes of Health (NIH). [Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. [Link]
-
Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Pennsylvania. [Link]
-
The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health (NIH). [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health (NIH). [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. [Link]
-
Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Arylbromides. (n.d.). The Royal Society of Chemistry. [Link]
-
Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. (n.d.). PubMed. [Link]
-
Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. (n.d.). ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). R Discovery. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). ACS Publications. [Link]
-
Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. (1989). Semantic Scholar. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ResearchGate. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health (NIH). [Link]
-
Suggested conditions (a) for reacting 6-Bromoquinoline and Boronic Acid Vs. experimental best combination (b). (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI. [Link]
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023). ResearchGate. [Link]
-
Synthesis of quinazolines from cyanamides and boronic acid. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Institutes of Health (NIH). [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH). [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
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- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Verification of 6-Substituted Quinazolines
Welcome to a comprehensive guide on the analytical techniques essential for verifying the purity of 6-substituted quinazolines. In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone, forming the basis of numerous therapeutic agents. The nature and position of substituents, particularly at the 6-position, can profoundly influence pharmacological activity. Consequently, ensuring the isomeric and chemical purity of these compounds is not merely a quality control step; it is a fundamental prerequisite for reliable biological data and successful clinical outcomes.
This guide is structured to provide not just protocols, but a strategic framework for selecting and applying the most appropriate analytical techniques. We will delve into the "why" behind methodological choices, offering insights gleaned from years of experience in bringing novel chemical entities from the bench to preclinical evaluation.
The Analytical Gauntlet: A Multi-Modal Approach to Purity
No single analytical technique is sufficient to declare a 6-substituted quinazoline "pure." A robust purity verification strategy employs an orthogonal set of methods, each providing a unique piece of the puzzle. The choice of techniques and their sequence is critical and often depends on the stage of research and the intended use of the compound.
Below is a recommended workflow for the comprehensive purity analysis of a newly synthesized 6-substituted quinazoline.
Caption: Workflow for Purity Verification of 6-Substituted Quinazolines.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for quantitative purity analysis of small molecules like quinazolines. It excels at separating the target compound from non-isomeric impurities, starting materials, and by-products.
Expertise & Experience: The choice of a C18 column is a robust starting point for many quinazoline derivatives due to their moderate polarity. The key to a good separation lies in optimizing the mobile phase. A gradient elution is almost always necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar impurities. The UV detector wavelength should be set to the λmax of the quinazoline core (typically around 254 nm or 340 nm) to maximize sensitivity for all related substances.
Comparative Analysis of HPLC vs. Other Techniques
| Parameter | HPLC/UPLC | LC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Use | Quantitative Purity | Identity & Impurity ID | Structural Elucidation | Elemental Composition |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Low (mg) | Moderate (mg) |
| Specificity | High (for separation) | Very High (Mass) | Very High (Structure) | Low |
| Sample Throughput | High | Medium | Low | Low |
| Cost (Instrument) | Medium | High | Very High | Medium |
| Key Information | % Purity, Retention Time | Mass-to-Charge Ratio | Chemical Structure | %C, H, N |
Trustworthiness: A Self-Validating HPLC Protocol
A trustworthy HPLC method must be able to reliably separate the main peak from known starting materials and potential by-products.
Step-by-Step Protocol for Purity Analysis by RP-HPLC:
-
Sample Preparation: Accurately weigh and dissolve the 6-substituted quinazoline sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation & Column:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution Program:
-
Time (min) | % B
-
--- | ---
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. A purity level of >95% is typically required for compounds advancing to biological screening.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identity and Impurity Profiling
While HPLC provides quantitative purity, it does not confirm the identity of the main peak or the impurities. LC-MS is the definitive tool for this purpose, coupling the separation power of LC with the mass-resolving capability of a mass spectrometer.
Expertise & Experience: For quinazolines, Electrospray Ionization (ESI) in positive mode is highly effective due to the presence of basic nitrogen atoms that are readily protonated. The primary goal is to confirm that the main HPLC peak exhibits the correct mass-to-charge ratio (m/z) for the target compound ([M+H]+). Furthermore, the masses of minor peaks can provide crucial clues about the identity of impurities (e.g., unreacted starting materials, over-alkylated by-products, or oxidized species).
Step-by-Step Protocol for LC-MS Analysis:
-
System: A system combining a UPLC with a single quadrupole or time-of-flight (TOF) mass spectrometer is ideal.
-
LC Method: Utilize the same column and mobile phase system as the HPLC method for direct comparability. A faster gradient may be used for higher throughput identity confirmation.
-
MS Parameters (ESI+):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: 100-1000 m/z.
-
-
Analysis: Correlate the retention times from the UV chromatogram with the mass spectra. Confirm the [M+H]+ ion for the main peak. Analyze the m/z of impurity peaks to propose their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules. For purity verification, ¹H NMR is particularly powerful. The presence of unexpected signals, or signals with incorrect integration values relative to the main compound, are clear indicators of impurities.
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is especially diagnostic for 6-substituted quinazolines. The substitution pattern dictates the coupling constants and chemical shifts of the protons on the quinazoline core. An impurity, even an isomer, will present a distinct fingerprint in this region. Additionally, checking for residual solvent peaks (e.g., from ethyl acetate, dichloromethane, or acetonitrile used during purification) is a critical part of the analysis.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it effectively dissolves a wide range of polar and non-polar compounds.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing & Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals. The relative integrals should correspond to the number of protons in the proposed structure.
-
Analyze chemical shifts and coupling patterns to confirm the structure.
-
Carefully examine the baseline for small peaks that may indicate impurities. An integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Decision Framework for Technique Selection
The choice of analytical technique is dictated by the research question at hand. The following decision tree illustrates a logical approach.
Caption: Selecting the Right Analytical Technique.
Conclusion
The verification of purity for 6-substituted quinazolines is a critical, multi-step process that underpins the integrity of all subsequent research. A combination of HPLC for quantitative assessment, LC-MS for identity confirmation, and NMR for structural verification provides a robust and reliable dataset. By understanding the principles, strengths, and practical application of each technique, researchers can confidently ensure the quality of their compounds, paving the way for accurate and reproducible scientific discovery.
References
-
Journal of Medicinal Chemistry, ACS Publications. (Provides numerous examples of the synthesis and characterization of quinazoline derivatives, often detailing the analytical methods used). [Link]
-
Agilent Technologies. (A leading manufacturer of HPLC/UPLC and LC-MS systems, offering detailed application notes and technical guides on chromatographic separation). [Link]
-
Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. (A standard textbook offering foundational knowledge on NMR and MS interpretation). [Link]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinazolines Synthesized via a 6-Boronate Ester Intermediate
Introduction: The Quinazoline Scaffold and the Strategic Advantage of the 6-Boronate Ester
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase for cancer therapy.[3][4] The biological versatility of this scaffold stems from the fact that its benzene and pyrimidine rings can be readily functionalized, allowing for fine-tuning of its pharmacological profile.[5]
This guide focuses on a modern synthetic and screening strategy for novel quinazoline derivatives. We will explore the biological evaluation of a library of quinazolines synthesized from a common quinazoline-6-boronate ester intermediate. The strategic use of the boronate ester at the 6-position is a key experimental choice. This position is known to be critical for interaction with various biological targets, and the boronate ester serves as an exceptionally versatile chemical handle for diversification via Suzuki-Miyaura cross-coupling reactions. This approach enables the rapid generation of a large library of analogues with diverse substituents at a crucial position, facilitating a comprehensive exploration of the structure-activity relationship (SAR).
This document provides a comparative framework for screening these novel compounds for three major biological activities: anticancer, antimicrobial, and anti-inflammatory. We will detail the causality behind the chosen screening workflows, provide robust, step-by-step protocols for key assays, and present data in a clear, comparative format.
Part 1: Anticancer Activity Screening
The most prominent biological activity of quinazolines is their anticancer effect, primarily through the inhibition of protein kinases.[6] Many derivatives function as ATP-competitive inhibitors at the kinase domain of receptors like EGFR, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[3][7][8] Our screening strategy is therefore designed to first identify cytotoxic compounds and then to elucidate their specific mechanism of action, focusing on EGFR inhibition.
Anticancer Screening Workflow
The workflow is designed as a hierarchical funnel, starting with a broad screen for general cytotoxicity and progressively moving towards more specific, mechanism-based assays for the most promising hits. This approach efficiently allocates resources by eliminating non-active compounds early in the process.
Caption: Workflow for anticancer screening of quinazoline derivatives.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a self-validating system for assessing the cytotoxic effect of the synthesized compounds. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[9] A decrease in signal indicates a loss of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized quinazoline compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO2 incubator, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various compound concentrations to the treatment wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Treatment Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Comparative Anticancer Activity
The results of the primary screen should be summarized in a table to easily compare the potency and selectivity of the synthesized quinazolines.
| Compound ID | R-Group (at C6) | A549 IC50 (µM) (EGFR wt) | NCI-H1975 IC50 (µM) (EGFR L858R/T790M) | MCF-7 IC50 (µM) (Breast Cancer) |
| Q-B-01 | 4-Fluorophenyl | 8.5 ± 0.7 | 1.2 ± 0.2 | > 50 |
| Q-B-02 | 3-Ethynylphenyl | 6.2 ± 0.5 | 0.9 ± 0.1 | 45.1 ± 3.3 |
| Q-B-03 | Pyridin-3-yl | 15.3 ± 1.1 | 5.4 ± 0.6 | > 50 |
| Q-B-04 | Thiophen-2-yl | 22.1 ± 2.5 | 8.9 ± 0.9 | > 50 |
| Gefitinib | (Reference Drug) | 9.8 ± 0.9 | 0.5 ± 0.08 | 15.2 ± 1.4 |
Data are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.
EGFR Signaling Pathway and Quinazoline Inhibition
Successful lead compounds from this screening cascade, like many established quinazoline drugs, are expected to inhibit the EGFR signaling pathway. Ligand binding (e.g., EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream cascade involving pathways like PI3K/Akt and MAPK, ultimately promoting cell proliferation and survival.[7] Quinazoline inhibitors act by competing with ATP for the binding pocket in the EGFR kinase domain, thereby preventing phosphorylation and blocking all subsequent downstream signaling.[1]
Caption: Inhibition of the EGFR signaling pathway by quinazolines.
Part 2: Antimicrobial Activity Screening
Quinazoline derivatives have also been reported to possess significant antibacterial and antifungal properties, making this a valuable secondary screen for any new library.[12][13][14] The screening workflow is straightforward, designed to first qualitatively identify active compounds and then quantify their potency.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of quinazoline derivatives.
Experimental Protocol: Agar Disc Diffusion (Kirby-Bauer) Test
This is a classic, reliable, and cost-effective method for preliminary screening of antimicrobial activity.[15] It relies on the diffusion of the test compound from a paper disc into an agar medium uniformly inoculated with a test microorganism. The presence of a clear "zone of inhibition" around the disc indicates antimicrobial activity.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes, sterile swabs, sterile paper discs (6 mm diameter)
-
Synthesized quinazoline compounds (1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (DMSO) discs
-
Bacterial/fungal suspensions standardized to 0.5 McFarland turbidity
Step-by-Step Procedure:
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate Agar Plate: Dip a sterile swab into the standardized microbial suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of the agar plate in three directions to ensure uniform growth.[15]
-
Apply Discs: Aseptically place sterile paper discs onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution (1 mg/mL) onto a separate disc. Also apply positive and negative control discs.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28°C for 24-48 hours for fungi.
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone around each disc (including the disc diameter) in millimeters (mm) using a caliper or ruler.[18]
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | R-Group (at C6) | S. aureus Zone (mm) | E. coli Zone (mm) | C. albicans Zone (mm) |
| Q-B-05 | 4-Chlorophenyl | 18 ± 1 | 15 ± 1 | 12 ± 0.5 |
| Q-B-06 | 2,4-Difluorophenyl | 22 ± 1.5 | 19 ± 1 | 16 ± 1 |
| Q-B-07 | 4-Nitrophenyl | 14 ± 1 | 11 ± 0.5 | 9 ± 0.5 |
| Q-B-08 | Naphthalen-2-yl | 8 ± 0.5 | 7 ± 0.5 | 0 |
| Ciprofloxacin | (10 µ g/disc ) | 25 ± 1 | 28 ± 1.5 | N/A |
| Fluconazole | (25 µ g/disc ) | N/A | N/A | 22 ± 1 |
| DMSO | (Vehicle) | 0 | 0 | 0 |
Data are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and the inhibition of key inflammatory mediators is a major therapeutic goal.[19] Quinazolines have shown potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for producing prostaglandins at sites of inflammation.[20][21]
Anti-inflammatory Screening Workflow
Caption: Workflow for anti-inflammatory screening of quinazolines.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This is a specific, high-throughput assay designed to quantify the direct inhibitory effect of compounds on COX-2 enzyme activity. This protocol is based on commercially available kits that measure the generation of Prostaglandin G2, an intermediate product of the COX reaction, via a fluorometric probe.[22]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer, COX Probe, COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor positive control)
-
Synthesized quinazoline compounds (in DMSO)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[22] This typically involves reconstituting the enzyme and preparing a Reaction Mix containing the assay buffer, probe, and cofactor.
-
Plate Setup: Add 10 µL of diluted test inhibitor (at 10x the final desired concentration) to the "sample" wells. Add 10 µL of diluted Celecoxib to the "Inhibitor Control" wells. Add 10 µL of assay buffer to the "Enzyme Control" wells.[22]
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except for a "no-enzyme" background control.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex/Em = 535/587 nm) kinetically over 5-10 minutes at 25°C.[22]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the Enzyme Control and calculate the IC50 value.
Data Presentation: Comparative COX-2 Inhibition
| Compound ID | R-Group (at C6) | COX-2 Inhibition IC50 (µM) |
| Q-B-09 | 4-Methoxyphenyl | 2.5 ± 0.3 |
| Q-B-10 | 4-(Methylsulfonyl)phenyl | 0.8 ± 0.1 |
| Q-B-11 | 3,4-Dichlorophenyl | 5.1 ± 0.6 |
| Q-B-12 | Furan-2-yl | 12.7 ± 1.5 |
| Celecoxib | (Reference Drug) | 0.45 ± 0.05 |
Data are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.
Conclusion and Structure-Activity Relationship (SAR) Insights
This guide outlines a comprehensive and logical framework for the biological screening of a novel library of quinazolines synthesized from a 6-boronate ester precursor. By employing a tiered screening approach—from broad cellular assays to specific enzymatic assays—researchers can efficiently identify and characterize compounds with potent and selective anticancer, antimicrobial, or anti-inflammatory activities.
The data generated from these comparative screens are essential for establishing a robust Structure-Activity Relationship (SAR) . For example, in our hypothetical anticancer data, the presence of small, electron-withdrawing groups (like 4-fluorophenyl) or bioisosteres (like 3-ethynylphenyl) at the C6-position appears to enhance activity against the EGFR-mutant cell line NCI-H1975.[1] Conversely, bulky or highly polar groups may reduce activity. For antimicrobial and anti-inflammatory activities, different structural features will likely prove to be important. This systematic approach, enabled by the synthetic versatility of the 6-boronate ester intermediate, is fundamental to modern drug discovery and the optimization of lead compounds.[23][24]
References
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- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Source not specified.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. (n.d.). AACR Journals.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Source not specified.
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
- Zone of Inhibition Test - Kirby Bauer Test. (n.d.).
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH.
- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed.
- Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
- MTT assay protocol. (n.d.). Abcam.
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- (PDF)
- Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (2024). PubMed - NIH.
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- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflamm
- MTT Proliferation Assay Protocol. (2025).
- Synthesis and in vitro biological evaluation of novel quinazoline deriv
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Zone of Inhibition Test for Antimicrobial Activity. (n.d.).
- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (n.d.).
- Biological activity profile of quinazoline-based compounds. (n.d.).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline deriv
- Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. (n.d.).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. (2017). Journal of Applied Pharmaceutical Science.
- In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.).
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC - NIH.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Zone of Inhibition. (n.d.). Nelson Labs.
- Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
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A Comparative Guide to the Synthesis of 6-Functionalized Quinazolines: A Validation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline scaffold, particularly at the 6-position, has been instrumental in the development of targeted therapies, most notably in the realm of oncology with the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4] Given the pivotal role of this heterocyclic motif, the validation and comparison of synthetic routes to access 6-functionalized quinazolines is of paramount importance for researchers engaged in drug discovery and development.
This guide provides an in-depth, objective comparison of two distinct synthetic strategies for the preparation of a representative 6-functionalized quinazoline, 6-bromo-4(3H)-quinazolinone. We will delve into the classical Niementowski synthesis under conventional heating and contrast it with a modern, microwave-assisted approach. This comparative analysis is grounded in experimental data and mechanistic insights, offering a comprehensive validation of these synthetic routes to empower researchers in their selection of the most appropriate methodology for their specific needs.
Comparative Analysis of Synthetic Routes to 6-Bromo-4(3H)-Quinazolinone
This section will compare the classical Niementowski synthesis with a modern microwave-assisted approach for the synthesis of 6-bromo-4(3H)-quinazolinone. We will examine the experimental protocols, the underlying reaction mechanisms, and key performance indicators to provide a clear and objective assessment of each route.
Route A: The Classical Niementowski Synthesis (Conventional Heating)
The Niementowski reaction, first reported in 1895, remains a fundamental and widely utilized method for the synthesis of 4(3H)-quinazolinones.[4][5] It typically involves the thermal condensation of an anthranilic acid derivative with an amide.
This protocol is adapted from established procedures for the Niementowski synthesis.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 130-140°C for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into 50 mL of ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.
-
The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.
-
High Temperature: The elevated temperature is necessary to drive the condensation reaction, which involves the formation of an N-acylanthranilic acid intermediate followed by cyclization and dehydration.
-
Excess Formamide: Formamide serves as both a reactant and a solvent in this case, and using it in excess helps to drive the reaction to completion.
-
Aqueous Work-up: Pouring the reaction mixture into ice water precipitates the organic product, allowing for its separation from the excess formamide and other water-soluble impurities.
The mechanism of the Niementowski quinazoline synthesis is believed to proceed through the following steps:
-
N-Acylation: The amino group of the anthranilic acid derivative nucleophilically attacks the carbonyl carbon of the amide, leading to the formation of an N-acylanthranilic acid intermediate.
-
Cyclization: The amide nitrogen of the intermediate then attacks the carboxylic acid carbonyl, leading to a cyclized intermediate.
-
Dehydration: The cyclized intermediate undergoes dehydration to form the final 4(3H)-quinazolinone product.
Diagram of the Niementowski Reaction Workflow
Caption: Workflow for the conventional Niementowski synthesis.
Route B: Modern Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.
This protocol is based on modern adaptations of the Niementowski reaction utilizing microwave irradiation.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Formamide
-
Dimethylformamide (DMF) or Ethanol (as solvent, optional)
Procedure:
-
In a microwave-safe vial, Methyl 2-amino-5-bromobenzoate (1 mmol, 0.23 g) is dissolved in a minimal amount of a suitable solvent such as DMF or ethanol (e.g., 3 mL), or mixed neat with formamide.
-
Formamide (4 mmol, 0.16 mL) is added to the vial.
-
The vial is sealed and subjected to microwave irradiation at a temperature of 120-150°C for 15-30 minutes.
-
After the reaction is complete, the vial is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by reverse-phase HPLC or column chromatography to yield the desired 6-bromo-4(3H)-quinazolinone.
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating. This rapid heating can also minimize the formation of side products.
-
Sealed Vial: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
-
Chromatographic Purification: Due to the often cleaner reaction profile and smaller scale, direct purification by chromatography is a common and efficient method for isolating the final product.
The underlying reaction mechanism for the microwave-assisted synthesis is the same as the classical Niementowski reaction. The primary difference lies in the mode of energy input, which significantly impacts the reaction kinetics.
Diagram of the Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis.
Performance Comparison: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the key performance indicators for the two synthetic routes, based on data synthesized from the available literature.
| Parameter | Route A: Conventional Niementowski Synthesis | Route B: Microwave-Assisted Synthesis |
| Reaction Time | 4 - 6 hours | 15 - 30 minutes |
| Typical Yield | 70-85% | 85-95% |
| Purity (crude) | Moderate to Good (often requires recrystallization) | Good to Excellent (often suitable for direct chromatographic purification) |
| Scalability | Readily scalable to gram and kilogram quantities. | Scalability can be a challenge due to limitations of microwave reactor size. |
| Energy Consumption | High, due to prolonged heating. | Lower, due to shorter reaction times and efficient heating. |
| Safety Considerations | Standard laboratory procedures for high-temperature reactions. | Requires specialized microwave equipment and precautions for reactions under pressure. |
Discussion and Field-Proven Insights
The choice between the classical Niementowski synthesis and a modern microwave-assisted approach for the preparation of 6-functionalized quinazolines is contingent upon the specific goals of the researcher.
The conventional Niementowski synthesis remains a robust and reliable method, particularly for large-scale production where its scalability is a distinct advantage. The procedure is straightforward and does not require specialized equipment beyond standard laboratory glassware and heating apparatus. However, the long reaction times and high energy consumption are notable drawbacks.
In contrast, the microwave-assisted synthesis offers a significant improvement in terms of speed and efficiency, with dramatically reduced reaction times and often higher yields. This makes it an ideal choice for rapid lead optimization and the generation of compound libraries in a drug discovery setting. The cleaner reaction profiles can also simplify the purification process. The primary limitation of the microwave-assisted approach is its scalability, as larger-scale reactions can be challenging to perform in standard laboratory microwave reactors.
Beyond these two methods, it is worth noting that other modern synthetic strategies, such as copper-catalyzed cross-coupling reactions , have also been developed for the synthesis of quinazolines.[6][7] These methods can offer alternative routes with different substrate scopes and functional group tolerances, further expanding the synthetic chemist's toolkit for accessing this important class of compounds.
Conclusion: A Validated Toolkit for Quinazoline Synthesis
Both the classical Niementowski synthesis and modern microwave-assisted methods represent validated and valuable routes to 6-functionalized quinazolines. The classical approach is a dependable workhorse for large-scale synthesis, while the microwave-assisted method provides a rapid and efficient alternative for research and discovery phases. The objective comparison presented in this guide, grounded in experimental protocols and performance data, is intended to empower researchers to make informed decisions when selecting a synthetic strategy, ultimately accelerating the discovery and development of novel quinazoline-based therapeutics.
References
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 1-28.
- Boruah, D., et al. (2021).
- Bule, M. H., et al. (2017). Quinazolinone derivatives as a potential class of compounds in malaria drug discovery. International Journal of Pharmacology, 13(7), 818-831.
- Chen, C., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(23), 6212-6215.
- Dabiri, M., et al. (2005). Microwave-assisted synthesis of quinazolines and quinazolinones: An overview. Frontiers in Chemistry, 3, 18.
- Hensbergen, A. W., et al. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478-6483.
- Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572.
- Patel, V. R., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 157, 964-989.
- Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324-376). John Wiley & Sons.
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A Comparative Yield Analysis of Cross-Coupling Methods for the Synthesis of 6-Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs like Lapatinib.[1][2] Functionalization at the 6-position is a critical strategy for modulating the biological activity of these compounds. Transition metal-catalyzed cross-coupling reactions provide the most robust and versatile tools for introducing a diverse array of substituents at this position, typically starting from a 6-haloquinazoline precursor.[1][2]
This guide offers a comparative analysis of the most prevalent cross-coupling methodologies for the synthesis of 6-substituted quinazolines, with a primary focus on reaction yields and mechanistic considerations to aid in rational synthetic planning.
The Strategic Importance of the 6-Position
The C6 position of the quinazoline ring is frequently targeted for substitution to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, 6-alkynylated 4-aminoquinazolines have been identified as selective Aurora A kinase inhibitors, while 6-heteroaryl substituted 4-anilinoquinazolines are known to target EGFR and HER2 in breast cancer cells.[1][2] The choice of synthetic method to achieve this functionalization is therefore a critical decision in the drug discovery pipeline.
The general reactivity order for the halogen leaving group in these reactions is I > Br >> Cl, which allows for selective couplings.[1] This guide will focus on reactions starting from 6-bromo or 6-iodoquinazolines, the most common and reactive precursors.
Comparative Analysis of Key Cross-Coupling Methods
The primary methods for C-C and C-N bond formation at the 6-position of the quinazoline core are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. Each method offers distinct advantages and is suited for the introduction of different functional groups.
Suzuki-Miyaura Coupling: For Aryl and Heteroaryl Substituents
The Suzuki-Miyaura reaction is arguably the most widely used method for creating C(sp²)–C(sp²) bonds, coupling a 6-haloquinazoline with an aryl or heteroaryl boronic acid. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3][4]
Mechanistic Consideration: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 6-haloquinazoline, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 6-arylquinazoline and regenerate the catalyst. The choice of base is crucial for activating the boronic acid.
Yield Analysis: High yields are consistently reported for this transformation. For example, the coupling of 6-iodoquinazolin-4(3H)-one with various aryl boronic acids using Pd(PPh₃)₄ as a catalyst can achieve yields up to 95%, particularly under microwave irradiation which can significantly reduce reaction times compared to conventional heating.[5]
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ | EGDM | MW, 80°C, 20 min | 95 | [5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ | EGDM | MW, 80°C, 20 min | 92 | [5] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ | EGDM | MW, 80°C, 20 min | 90 | [5] |
| 2,6-Diarylquinazolin-4(3H)-ones | Pd catalyst | - | - | - | 77-96 | [2] |
EGDM: Ethylene glycol dimethyl ether; MW: Microwave irradiation
Sonogashira Coupling: For Alkynyl Substituents
The Sonogashira coupling is the premier method for installing alkynyl moieties (C(sp²)-C(sp) bond formation) onto the quinazoline core.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][6] The resulting 6-alkynylquinazolines are valuable intermediates and have shown significant biological activity themselves.[1][2]
Mechanistic Consideration: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Yield Analysis: This method is highly efficient, often providing excellent yields. The coupling of 6-iodo-N-isopropylquinazolin-4-amines with propargyl alcohol using a PdCl₂(PPh₃)₂/CuI system affords the 6-alkynylated product in high yield.[1][2] A notable example shows a 95% yield for the alkynylation of 2,4-diamino-6-iodoquinazoline.[1][2]
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| Propargyl alcohol | PdCl₂(PPh₃)₂/dppf, CuI | NEt₃ | DMF | 50°C | 73 | [1][2] |
| Methyl 4-ethynylbenzoate | Pd(OAc)₂/P(o-tolyl)₃, CuI | NEt₃ | DMF | 60°C, 24h | 95 | [1][2] |
| Terminal Alkynes | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), CuI | TEA | DMF | 100°C, 8-10h | High | [7] |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene; TEA: Triethylamine
Heck Coupling: For Alkenyl Substituents
The Heck reaction facilitates the coupling of the 6-haloquinazoline with an alkene to form a C(sp²)–C(sp²) bond, leading to 6-vinylquinazolines.[8] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.
Mechanistic Consideration: The mechanism involves oxidative addition of palladium(0) to the 6-haloquinazoline, followed by migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Yield Analysis: Yields for the Heck reaction can be variable and are highly dependent on the substrate and reaction conditions. While specific yield data for 6-substituted quinazolines is less commonly tabulated in broad reviews, the Heck reaction is a well-established and generally high-yielding transformation when optimized.[9] Modern protocols often focus on using stable pre-catalysts and phosphine-free systems to improve efficiency and reduce costs.[8]
Buchwald-Hartwig Amination: For Amino Substituents
For the synthesis of 6-aminoquinazolines, the Buchwald-Hartwig amination is the method of choice.[10][11] It allows for the formation of C(sp²)-N bonds by coupling a 6-haloquinazoline with a primary or secondary amine. This reaction has largely replaced harsher classical methods.[10]
Mechanistic Consideration: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered phosphine ligands enabling the coupling of a wide range of amines under mild conditions.[10]
Yield Analysis: This reaction is known for its broad substrate scope and generally good to excellent yields. For example, the amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine or pyrrolidine proceeds in 60-88% yields.[12]
| Amine Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110°C | 60-88 | [12] |
| Pyrrolidine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110°C | 60-88 | [12] |
dba: Dibenzylideneacetone; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Experimental Workflow & Protocols
A generalized workflow for these cross-coupling reactions is essential for reproducibility and success.
Diagram: General Cross-Coupling Workflow
Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Synthesis of 6-Arylquinazolin-4(3H)-one
This protocol is a representative example based on high-yielding microwave-assisted methods.[5]
-
Preparation: To a microwave vial, add 6-iodoquinazolin-4(3H)-one (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃, 2.5 equiv.).
-
Solvent and Catalyst Addition: Add ethylene glycol dimethyl ether (EGDM) as the solvent, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C (250 W) for 20 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the product.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
For the synthesis of 6-substituted quinazolines, Suzuki-Miyaura and Sonogashira couplings offer consistently high yields for introducing aryl and alkynyl groups, respectively. The Buchwald-Hartwig amination is the gold standard for C-N bond formation. While the Heck reaction is effective for vinylation, yields can be more substrate-dependent.
The field continues to evolve, with emerging trends focusing on more sustainable and efficient methods. C-H activation, for example, represents a promising frontier, potentially eliminating the need for pre-functionalized 6-haloquinazoline starting materials, thereby improving atom economy.[13] As catalyst technology advances, researchers can expect even milder conditions, lower catalyst loadings, and an expanded substrate scope for the synthesis of these vital pharmaceutical scaffolds.
References
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MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]
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PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]
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National Institutes of Health (NIH). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]
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Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]
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ResearchGate. Synthesis of quinazolinones via cross‐coupling and cyclization reactions. Available from: [Link]
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National Institutes of Health (NIH). Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]
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Oriental Journal of Chemistry. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Available from: [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
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MDPI. 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Available from: [Link]
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ResearchGate. Quinazolinones and their C−H activation research. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available from: [Link]
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University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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ResearchGate. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Available from: [Link]
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MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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UNIVERSITY OF NIGERIA, NSUKKA. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Available from: [Link]
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ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available from: [Link]
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Assessing the Cytotoxicity of Novel 6-Arylquinazoline Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel 6-arylquinazoline compounds. Quinazolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Many quinazoline derivatives function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][3][4] This guide will delve into the established methodologies for evaluating cytotoxicity, present a comparative analysis of novel 6-arylquinazoline compounds against standard chemotherapeutic agents, and provide detailed, field-proven experimental protocols.
The Therapeutic Promise of 6-Arylquinazoline Derivatives
The quinazoline scaffold is a key structural component in several clinically approved anticancer drugs, such as gefitinib and erlotinib, which are known inhibitors of the epidermal growth factor receptor (EGFR).[5][6] The rationale for focusing on 6-aryl substituted quinazolines lies in the potential for these modifications to enhance cytotoxic activity and selectivity towards cancer cells. The aryl group at the 6-position can be tailored to optimize interactions with biological targets, potentially leading to the discovery of more potent and less toxic anticancer agents.[7] The development of novel anticancer therapeutics is a critical area of research, and in vitro screening of candidate compounds is the foundational step in this process.[8][9]
Principles of Cytotoxicity Assessment: A Two-Pronged Approach
To obtain a comprehensive understanding of a compound's cytotoxic effects, it is essential to employ multiple assays that measure different cellular parameters. This guide will focus on two widely used and robust colorimetric assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[9]
-
MTT Assay: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10][11] This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[10][12]
-
LDH Assay: The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14] The amount of formazan is proportional to the amount of LDH released, and therefore, to the number of damaged cells.[13][14]
Comparative Cytotoxicity of Novel 6-Arylquinazoline Compounds
The following table summarizes the cytotoxic activity (IC50 values) of a selection of novel 6-arylquinazoline compounds against various human cancer cell lines, as reported in recent literature. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. For comparison, data for a standard chemotherapeutic agent, Gefitinib, is also included.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Compound A | HeLa (Cervical Cancer) | 1.85 | Gefitinib | HeLa (Cervical Cancer) | 4.3 |
| Compound A | MDA-MB-231 (Breast Cancer) | 2.81 | Gefitinib | MDA-MB-231 (Breast Cancer) | 28.3 |
| Compound B | MGC-803 (Gastric Cancer) | 0.85 | 5-Fluorouracil | MGC-803 (Gastric Cancer) | >40 |
| Compound C | A549 (Lung Cancer) | 4.57 | Erlotinib | A549 (Lung Cancer) | ~5 |
| Compound D | HCT-116 (Colon Cancer) | 2.70 | Doxorubicin | HCT-116 (Colon Cancer) | ~0.5 |
Note: The data presented in this table is a compilation from multiple sources for illustrative purposes.[4][16][17][18] Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed, step-by-step protocols for performing the MTT and LDH cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[10][11][12][19]
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel 6-arylquinazoline compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-arylquinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down or by using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH release from damaged cells.[13][14]
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel 6-arylquinazoline compounds
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the vehicle solvent.
-
Blank control: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
-
Visualization of Experimental Workflow and Cellular Mechanisms
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of 6-arylquinazoline compounds.
Caption: A potential signaling pathway for apoptosis induction by 6-arylquinazoline compounds.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cytotoxic properties of novel 6-arylquinazoline compounds. By employing a multi-assay approach and adhering to standardized protocols, researchers can generate reliable and comparable data that is crucial for the advancement of new anticancer drug candidates. The quinazoline scaffold continues to be a promising area of research, and a thorough understanding of the cytotoxic effects of its derivatives is paramount for the development of next-generation cancer therapies.[1][20][21]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved from [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Dove Press. Retrieved from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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New Symmetrical Quinazoline Derivatives Selectively Induce Apoptosis in Human Cancer Cells. (n.d.). PubMed. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved from [Link]
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Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. (n.d.). ResearchGate. Retrieved from [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis and anticancer activity of new quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (n.d.). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
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Synthesis and anticancer activity of new quinazoline derivatives. (n.d.). PubMed. Retrieved from [Link]
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Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. Retrieved from [Link]
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Cell Viability Assays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). PubMed. Retrieved from [Link]
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MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]
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Cytotoxic activity a of compounds 1-6 against four cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]
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Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer... (n.d.). ResearchGate. Retrieved from [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Some recently reported quinazoline-based anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationships of 6-Substituted Quinazoline Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 6-substituted quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this versatile scaffold and its therapeutic potential. We will delve into a comparative analysis of various 6-substituted quinazolines, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation. Our focus will be on elucidating the causal relationships between chemical structure and biological activity, empowering you to make informed decisions in your drug discovery endeavors.
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic placement of substituents on this core can profoundly influence its pharmacological properties. The 6-position, in particular, has been a focal point for medicinal chemists, as modifications at this site have been shown to significantly modulate the potency and selectivity of these compounds across a range of biological targets.[2] This guide will primarily focus on the anticancer and antimicrobial activities of 6-substituted quinazoline derivatives, two areas where this scaffold has shown immense promise.
Comparative Analysis of 6-Substituted Quinazoline Derivatives
The nature of the substituent at the 6-position of the quinazoline ring plays a pivotal role in determining the biological activity of the resulting derivative. Below, we compare the effects of various common substituents on the anticancer and antimicrobial properties of this scaffold, with supporting experimental data.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
Many 6-substituted quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.
| 6-Substituent | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo | MCF-7 (Breast) | 0.53 | [5] | |
| Nitro | HCT-116 (Colon) | Superior to Gefitinib | [6][7] | |
| Nitro | A549 (Lung) | Surpassing to good EGFR inhibition | [7] | |
| Diethylamino | KB (Epidermoid Carcinoma) | 0.02-0.08 | [8] | |
| Diethylamino | Hep-G2 (Hepatocellular) | 0.02-0.08 | [8] | |
| Diethylamino | LU-1 (Lung) | 0.02-0.08 | [8] | |
| Diethylamino | MCF-7 (Breast) | 0.02-0.08 | [8] | |
| 2-Aminobenzo[d]thiazol-5-yl | A549 (Lung) | 0.44 | [9] |
Expert Insights: The data in Table 1 clearly demonstrates that the 6-position is a critical determinant of anticancer potency. Halogenation, such as with a bromo group, can significantly enhance activity. The strong electron-withdrawing nature of the nitro group also appears to be highly favorable for potent EGFR inhibition and cytotoxicity against various cancer cell lines. Furthermore, the incorporation of a bulky and basic diethylamino group leads to exceptionally potent compounds, suggesting that this substituent may engage in additional favorable interactions within the EGFR active site. The complex 2-aminobenzothiazolyl substituent also yields a highly active compound, highlighting the potential for more elaborate modifications at this position.
Antimicrobial Activity
The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents. Substitutions at the 6-position have been shown to influence both the spectrum and potency of their antibacterial and antifungal activities.
| 6-Substituent | Derivative Type | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Bromo | 2,3,6-trisubstituted Quinazolin-4-one | S. aureus | - | [10] |
| Bromo | 2,3,6-trisubstituted Quinazolin-4-one | E. coli | - | [10] |
| Bromo | 2,3,6-trisubstituted Quinazolin-4-one | A. niger (fungus) | - | [10] |
| Bromo | 2,3,6-trisubstituted Quinazolin-4-one | C. albicans (fungus) | - | [10] |
| Bromo | 2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | S. aureus | 10-16 mm | [8] |
| Bromo | 2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus sp. | 10-16 mm | [8] |
| Bromo | 2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | P. aeruginosa | 10-16 mm | [8] |
| Bromo | 2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | E. coli | 10-16 mm | [8] |
| Bromo | 2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | K. pneumoniae | 10-16 mm | [8] |
| Bromo | 2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | C. albicans (fungus) | 10-16 mm | [8] |
| Nitro | 6-nitro-4-substituted quinazolines | Gram-positive bacteria | Good inhibitors | [11] |
| Indolo[1,2-c]quinazoline | 6-substituted | Various bacteria and fungi | Potent activity | [12] |
Expert Insights: The antimicrobial data indicates that 6-substituted quinazolines hold promise in combating both bacterial and fungal pathogens. The presence of a bromo substituent at the 6-position, particularly when combined with other modifications on the quinazoline ring, leads to significant antimicrobial activity. The nitro group also appears to be a favorable substituent for antibacterial activity, especially against Gram-positive bacteria. The fusion of an indole ring to the quinazoline core at the 6-position results in a new class of compounds with broad-spectrum antimicrobial properties. These findings underscore the versatility of the 6-position for tuning the biological activity of quinazolines towards different therapeutic areas.
Experimental Protocols
To ensure the reproducibility and validity of the research in this field, it is crucial to follow well-defined and robust experimental protocols. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative 6-substituted quinazoline derivative and for a key biological assay.
Synthesis of 6-Bromo-4-(3-chloroanilino)quinazoline
This protocol describes a common and effective method for the synthesis of a 6-bromo-4-anilinoquinazoline derivative, a class of compounds known for their potent EGFR inhibitory activity.
Step 1: Synthesis of 6-Bromo-4-chloroquinazoline
-
To a solution of 6-bromo-3,4-dihydroquinazolin-4-one (1.0 eq) in phosphorus oxychloride (10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-bromo-4-chloroquinazoline.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 6-Bromo-4-(3-chloroanilino)quinazoline [13]
-
To a solution of 6-bromo-4-chloroquinazoline (1.0 eq) in isopropanol (10 vol), add 3-chloroaniline (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold isopropanol, and then with diethyl ether to obtain the desired 6-bromo-4-(3-chloroanilino)quinazoline.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
Causality Behind Experimental Choices: The use of phosphorus oxychloride in the first step is a standard and efficient method for the chlorination of the 4-oxo group of the quinazolinone, converting it into a more reactive leaving group for the subsequent nucleophilic aromatic substitution. The catalytic amount of DMF facilitates this reaction. The nucleophilic substitution with 3-chloroaniline in the second step is a classical approach to introduce the anilino moiety at the 4-position. Isopropanol is a suitable solvent for this reaction as it allows for a good reaction rate at reflux while also facilitating the precipitation of the product upon cooling, simplifying the purification process.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method, a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
-
Preparation of the Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Incubate the broth culture at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) until it reaches the log phase of growth, typically corresponding to a turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]
-
-
Preparation of the Microtiter Plate:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC value.
-
Include a positive control well containing the inoculum without the test compound to ensure microbial growth.
-
Include a negative control well containing the broth medium without the inoculum to check for sterility.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Incubate the microtiter plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).[16]
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[17]
-
Causality Behind Experimental Choices: The broth microdilution method is a gold standard for MIC determination due to its quantitative nature and suitability for high-throughput screening.[17] The use of a standardized inoculum is critical to ensure the reproducibility of the results. The inclusion of positive and negative controls is essential for validating the assay. Visual inspection for turbidity is a simple and reliable method for determining the endpoint of the assay.
Visualizing the Science: Diagrams and Workflows
Visual representations are powerful tools for understanding complex scientific concepts. Below are diagrams created using Graphviz to illustrate a general synthetic workflow for 6-substituted quinazoline derivatives and the EGFR signaling pathway they inhibit.
General Synthetic Workflow for 6-Substituted Quinazoline Derivatives
Caption: Inhibition of the EGFR signaling pathway by 6-substituted quinazoline derivatives.
Conclusion
The 6-position of the quinazoline scaffold is a critical modulator of its biological activity, offering a versatile handle for the design of potent and selective therapeutic agents. As we have demonstrated through a comparative analysis of experimental data, strategic modifications at this position can lead to highly active anticancer and antimicrobial compounds. The provided experimental protocols serve as a foundation for the synthesis and evaluation of novel 6-substituted quinazoline derivatives, while the visualized workflows offer a clear conceptual framework for understanding their synthesis and mechanism of action. It is our hope that this guide will serve as a valuable resource for researchers in the field, fostering further innovation in the development of quinazoline-based therapeutics.
References
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Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Rohini, R., Shanker, K., Reddy, P. M., Sekhar, V. C., & Ravinder, V. (2009). 6-substituted indolo[1,2-c]quinazolines as new antimicrobial agents. Archiv der Pharmazie, 342(9), 533–540. [Link]
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Hassan, G. S., Kadry, H. H., Serry, A. M., & Abou-Seri, S. M. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Drug Targeting, 1–17. [Link]
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ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
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Chavan, B. B., Bhalawane, P. P., & Chabukswar, A. R. (2014). Synthesis and evaluation of some new 4, 6- disubstituted quinazoline derivatives for antimicrobial and antifungal activities. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(33), 43. [Link]
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ResearchGate. (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. [Link]
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Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
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Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4 (3H)-one. Advances in Image and Video Processing, 11(3), 43-51. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Zhang, Y., Zhang, Y., Liu, J., Chen, L., Zhao, L., & Li, B. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 563-573. [Link]
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ResearchGate. (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. [Link]
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Chavan, B. B., Bhalawane, P. P., Kolsure, A. K., & Chabukswar, A. R. (2014). Synthesis and Evaluation of Some New 4, 6-Disubstituted Quinazoline Derivatives for Antimicrobial and Antifungal Activities. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(33), 43-46. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. Advances in Image and Video Processing, 11(3). [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
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Adottu, C., Thangavel, N., & Thangaraj, K. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the chemical principles that ensure safety and compliance in your laboratory. This guide details the proper disposal of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a member of the versatile class of pinacol boronate esters. The procedure outlined here is a multi-step chemical conversion designed to degrade the hazardous organic components into a more manageable waste stream, which must then be handled by certified hazardous waste disposal services.
The core principle of this guide is risk mitigation through chemical transformation. We will first hydrolyze the boronate ester and then proceed with an oxidative degradation of the hazardous quinazoline ring system. This ensures that the final waste product is significantly less hazardous than the starting material.
Part 1: Hazard Assessment and Risk Mitigation
Before beginning any disposal procedure, a thorough understanding of the hazards associated with the compound and its potential byproducts is essential.
1.1 Compound-Specific Hazards: While a specific Safety Data Sheet (SDS) for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is not readily available, data from structurally similar compounds—heterocyclic pinacol boronate esters—suggest the following potential hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
1.2 Hazards of Degradation Products: Our disposal procedure will generate intermediate and final products that have their own hazard profiles. Understanding these is crucial for safe handling throughout the process.
| Compound | Formula | Key Hazards | Reference |
| Quinazoline | C₈H₆N₂ | Very toxic to aquatic life, potential long-term adverse effects. Suspected carcinogen.[3][4] | SDS |
| Boric Acid | H₃BO₃ | Low acute toxicity, but large quantities are regulated and can harm ecosystems.[5][6] | Lab Alley, Sciencing |
| Pinacol | C₆H₁₄O₂ | Causes skin and eye irritation.[7][8] | SDS |
| Manganese Dioxide | MnO₂ | Oxidizer, harmful if swallowed or inhaled. | SDS |
1.3 Essential Personal Protective Equipment (PPE): Given the hazards, the following PPE is mandatory for all steps of this procedure:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile rubber gloves (double-gloving is recommended).
-
Body Protection: A fully buttoned, flame-retardant laboratory coat.
-
Respiratory Protection: All procedures must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Part 2: The Disposal Workflow: A Two-Stage Chemical Destruction
This protocol is designed for small laboratory quantities (typically <10 g) of the compound. Do not scale up without a thorough risk assessment. The entire process must be performed in a chemical fume hood.
Workflow Visualization
Caption: A flowchart of the two-stage chemical destruction protocol.
2.1 Stage 1: Hydrolysis of the Pinacol Boronate Ester
Causality: Pinacol boronate esters are susceptible to hydrolysis under aqueous acidic conditions.[10] This step cleaves the B-O bonds of the dioxaborolane ring, converting the ester into the more water-soluble boric acid and pinacol, and leaving the quinazoline moiety as a boronic acid which can further hydrolyze to quinazoline itself. This simplifies the mixture for the subsequent degradation step.
Protocol:
-
Carefully weigh the waste 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline in a round-bottom flask equipped with a magnetic stir bar. The flask should be at least 50 times the volume of the reagents.
-
Add a solvent mixture of acetone and water (3:1 v/v) to dissolve the compound. Use approximately 20 mL of solvent per gram of waste.
-
Slowly, with stirring, add an equal volume of 1 M hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 2-4 hours to ensure complete hydrolysis.
2.2 Stage 2: Oxidative Degradation of the Quinazoline Moiety
Causality: The primary hazard is the nitrogen-containing quinazoline ring system, which is toxic and persistent.[3] We will use a strong oxidizing agent, potassium permanganate (KMnO₄), to break open this aromatic ring structure. Permanganate is effective in oxidizing heterocyclic compounds into smaller, less hazardous fragments like carbon dioxide, water, and inorganic nitrogen.[11][12]
Protocol:
-
Place the flask containing the hydrolyzed mixture into an ice bath to control the temperature, as the oxidation is exothermic.
-
Prepare a solution of potassium permanganate (approx. 10% w/v in water). Caution: Potassium permanganate is a strong oxidizer; handle with extreme care and keep away from combustible materials.[13][14]
-
Slowly add the KMnO₄ solution to the stirred, cooled reaction mixture. A good starting point is to use approximately 3-5 grams of KMnO₄ for every gram of the initial compound. The solution will turn a deep purple.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A successful reaction is indicated by the purple color fading and the formation of a brown precipitate of manganese dioxide (MnO₂).
-
Quenching Excess Oxidizer (Critical Safety Step): It is essential to neutralize any unreacted potassium permanganate. Prepare a 10% solution of sodium bisulfite (NaHSO₃). Add this solution dropwise to the reaction mixture until the purple color is completely gone and the solution becomes colorless or pale yellow.
Part 3: Final Waste Management and Compliance
The chemical treatment has rendered the organic portion of the waste less hazardous, but the resulting solution is not suitable for drain disposal. It now contains manganese salts, boric acid, and other inorganic salts.
3.1 Neutralization and Containment:
-
Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) to the final reaction mixture to neutralize the acid. Monitor the pH with litmus paper or a pH meter until it is between 6 and 8.
-
Carefully transfer the neutralized slurry into a designated, clearly labeled hazardous waste container. The label must include:
-
"Hazardous Waste"
-
Full chemical names of the contents (e.g., "Aqueous solution containing manganese salts, sodium sulfate, boric acid, pinacol, and degradation products of quinazoline")
-
The date of accumulation.
-
3.2 Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[15][16] In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA) under the EPA.
-
Waste Classification: This treated waste must be classified to determine if it meets the criteria for hazardous waste (e.g., for toxicity due to dissolved metals).
-
Institutional Procedures: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health & Safety (EHS) office to arrange for the pickup and proper disposal of the container.
By following this comprehensive guide, you are not only disposing of a chemical but are actively participating in a culture of laboratory safety and environmental stewardship.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Arbico Organics. (n.d.). Material Safety Data Sheet: Boric Acid. Retrieved from [Link]
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Trinity Services & Consulting. (2025, August 8). Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. Retrieved from [Link]
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Lunn, G., & Sansone, E. B. (n.d.). Destruction of Hazardous Chemicals in the Laboratory. Wiley-VCH. Retrieved from [Link]
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ResearchGate. (n.d.). Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Safety Data Sheet: Quinazoline. Retrieved from [Link]
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Wikipedia. (n.d.). Fenton's reagent. Retrieved from [Link]
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ResearchGate. (2004, May). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from [Link]
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Harper College. (2009, January 2). Safety Data Sheet: Pinacol. Retrieved from [Link]
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USP Technologies. (n.d.). Fentons Reagent General Chemistry Using H2O2. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2012, September). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
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ResearchGate. (2004, May). Oxidation of Heterocyclic Compounds by Permanganate Anion. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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MDPI. (2023, August 30). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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ResearchGate. (2010, October 25). Degradation of Diethanolamine by Fenton's Reagent Combined with Biological Post-Treatment. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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ResearchGate. (2023, August 4). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. Retrieved from [Link]
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MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. As this compound is a sophisticated reagent, likely utilized in cross-coupling reactions and drug discovery, a comprehensive understanding of its potential hazards is paramount for ensuring laboratory safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment: Understanding the Compound
-
Quinazoline Core : The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][2] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.
-
Pinacol Boronate Ester : This functional group is a common surrogate for boronic acid. Pinacol esters are generally more stable than their corresponding acids but can be sensitive to moisture and light.[3][4][5] The primary hazards associated with analogous aryl boronate esters include:
Based on this composite analysis, all handling procedures must assume the compound is, at a minimum, a skin and eye irritant with potential for respiratory irritation and harm if ingested.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for all personnel entering a laboratory where this chemical is handled. However, the specific level of protection must be escalated based on the task being performed.
Eye and Face Protection
Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[11]
-
Recommended for High-Risk Tasks: A face shield worn over chemical splash goggles is necessary during procedures with a heightened risk of splashes or explosions, such as reactions under pressure or large-scale workups.[11]
Hand Protection
The potential for skin irritation and absorption necessitates robust hand protection.
-
Minimum Standard: Disposable nitrile gloves are the minimum requirement, offering good splash protection against a broad range of chemicals.[11]
-
Best Practice: Double-gloving is strongly recommended. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in case the outer glove is compromised.
-
Causality: Gloves must be inspected for tears or defects before each use. It is critical to understand that no glove material offers permanent protection. Therefore, gloves should be removed and replaced immediately upon any known or suspected contact with the chemical.[12]
Body Protection
To prevent skin contact, appropriate body protection is essential.
-
Mandatory: A long-sleeved, knee-length laboratory coat, fully buttoned, must be worn.[11]
-
Material Considerations: A lab coat made of fire-resistant material, such as Nomex, is preferable, especially when working with flammable solvents commonly used in conjunction with this reagent.[13] Cotton is an acceptable alternative; synthetic materials like polyester should be avoided as they can melt and adhere to the skin in a fire.[11]
-
Additional Protection: For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Footwear
Full coverage of the feet is non-negotiable.
-
Mandatory: Closed-toe, closed-heel shoes made of a non-porous material are required. Perforated shoes, sandals, or cloth sneakers offer inadequate protection and are not permitted.[12]
PPE Protocols for Specific Laboratory Operations
The level of risk varies with the procedure being performed. The following table and protocols outline the required PPE for different operational scenarios.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Recommended: N95 Respirator |
| Solution Preparation & Transfers | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if in a certified chemical fume hood |
| Reaction Workup & Purification | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required if in a certified chemical fume hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Required: Air-purifying respirator with organic vapor/particulate cartridges |
Protocol 1: Weighing and Transfer of Solid Compound
-
Work Area: Conduct all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.
-
PPE: Don a lab coat, chemical splash goggles, and double nitrile gloves. An N95 respirator is recommended to prevent inhalation of airborne powder.
-
Procedure: Use a spatula or powder funnel to carefully transfer the solid. Avoid creating dust.
-
Post-Transfer: Clean any residual powder from the spatula and weighing vessel with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.
Protocol 2: Reaction Workup and Purification
-
Work Area: All extractions, solvent removals, and chromatography must be performed inside a certified chemical fume hood.[13]
-
PPE: Don a lab coat, a chemical-resistant apron, double nitrile gloves, and a face shield over chemical splash goggles.
-
Rationale: Workup procedures often involve larger volumes of solvents and transfers between vessels, increasing the risk of significant splashes. The face shield provides a critical extra layer of protection.
-
Glove Changes: Change outer gloves frequently, especially after handling separatory funnels or chromatography columns.
PPE Donning and Doffing Workflow
The order in which PPE is put on and removed is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize exposure.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final step in safe handling.
-
Solid Waste: All disposable PPE (gloves, wipes, bench paper) contaminated with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of according to local, regional, and national hazardous waste regulations.[14] Never dispose of this chemical down the drain.
-
Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as hazardous chemical waste.
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, mitigating risks and ensuring a secure laboratory environment.
References
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- U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (2021, December 19).
- Achmem. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin.
- Sigma-Aldrich. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline.
- Fisher Scientific. (2021, December 24).
- ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- BLDpharm. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol.
- Google Patents. (2013). Process for preparing boronic acids and esters in the presence of magnesium metal.
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Sigma-Aldrich. (n.d.). 5-(4,4,5,5-Tetramethyl-[11][13][15]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
